5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-chloro-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOWJADAFICCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
CAS Number: 1374659-34-3
Introduction
5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that holds significant potential as a versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a difluoromethyl group, offers medicinal chemists and material scientists a valuable scaffold for the development of novel compounds with tailored properties. The presence of the difluoromethyl moiety is of particular interest, as this group is increasingly utilized in drug discovery to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding interactions.[1][2]
This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a discussion of potential synthetic strategies, its anticipated reactivity, and its likely applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1374659-34-3 | [3] |
| Molecular Formula | C₆H₃BrClF₂N | [3] |
| Molecular Weight | 242.45 g/mol | Calculated |
| Purity | Typically ≥95% | [3] |
| Appearance | Not specified, likely a solid | Inferred |
| Storage Temperature | 4-8°C | [3] |
Synthetic Strategies
A plausible synthetic workflow could involve the initial synthesis of a substituted pyridine precursor followed by sequential halogenation and difluoromethylation reactions. Recent advancements in C-H functionalization offer promising routes for the direct introduction of difluoromethyl groups into pyridine rings.[1][2][4]
Conceptual Synthetic Workflow
Caption: A conceptual synthetic pathway to this compound.
Reactivity and Applications in Drug Discovery
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. The chlorine atom at the 2-position is generally less reactive in such cross-coupling reactions, enabling selective functionalization at the bromine site.
The electron-withdrawing nature of the difluoromethyl group and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent substituents would influence the reaction's feasibility.
Potential Cross-Coupling Reaction
Caption: A representative Suzuki cross-coupling reaction.
The incorporation of the difluoromethyl group is a key feature for drug development. This moiety can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and modulating the acidity of adjacent functional groups.[1] Given the prevalence of pyridine scaffolds in pharmaceuticals, this compound is a promising starting material for the synthesis of novel drug candidates.
Safety and Handling
Based on available data, this compound is classified as an irritant.[3] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.
Conclusion
This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of reactive sites and the presence of the increasingly important difluoromethyl group make it an attractive starting material for the synthesis of novel and complex molecules. While detailed synthetic and reactivity studies are not yet widely published, its properties can be inferred from the extensive literature on related pyridine derivatives. Researchers and drug development professionals will likely find this compound to be a key component in the design and synthesis of next-generation therapeutics and functional materials.
References
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (URL: [Link])
-
Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity | Organic Letters - ACS Publications. (URL: [Link])
-
This compound - AOBChem. (URL: [Link])
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (URL: [Link])
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google P
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. (URL: [Link])
-
Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond - MDPI. (URL: [Link])
-
(12) United States Patent (10) Patent No. - Googleapis.com. (URL: [Link])
- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google P
-
New method for introducing fluorinated components into molecules - Uni Münster. (URL: [Link])
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (URL: [Link])
-
Introduction to cross-coupling organometallic and halide: Transmetallation - YouTube. (URL: [Link])
- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)
-
Site-selective C−H difluoromethylation of pyridines a Bioactive... - ResearchGate. (URL: [Link])
-
5-Bromo-2,3-difluoropyridine | C5H2BrF2N | CID 14549654 - PubChem. (URL: [Link])
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (URL: [Link])
-
CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc. (URL: [Link])
- WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof - Google P
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (URL: [Link])
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 3. aobchem.com [aobchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine, a halogenated and difluoromethylated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes available information on its chemical properties, analogous synthesis strategies, predicted reactivity, and potential applications. By drawing parallels with closely related structures, this guide aims to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in novel synthetic endeavors. Particular emphasis is placed on its potential as a precursor for kinase inhibitors and other biologically active molecules.
Introduction: The Emerging Importance of Fluorinated Pyridines
The introduction of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after.[1] The pyridine ring, a common motif in a vast array of pharmaceuticals and agrochemicals, is a prime candidate for fluorination.[2]
This compound combines several key features that make it a valuable synthetic intermediate:
-
A Polysubstituted Pyridine Core: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.
-
Ortho-Chloro and Para-Bromo Substituents: The differential reactivity of the C-Cl and C-Br bonds offers opportunities for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
-
A Difluoromethyl Group: The -CF2H group is a bioisostere of hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions, which can significantly impact biological activity.[1]
This guide will delve into the known characteristics of this compound, propose synthetic routes based on established methodologies for analogous structures, and explore its potential in the synthesis of high-value molecules.
Physicochemical Properties and Structural Characterization
| Property | Value | Source |
| CAS Number | 1374659-34-3 | [3] |
| Molecular Formula | C₆H₃BrClF₂N | [3] |
| Molecular Weight | 242.46 g/mol | [3] |
| Appearance | Not specified (likely a solid or liquid) | [3] |
| Storage Temperature | 4-8°C | [3] |
| Purity (typical) | ≥ 95% | [3] |
Spectroscopic Data (Predicted and Analogous)
Direct experimental spectroscopic data (NMR, IR, MS) for this compound is not currently published. However, we can predict the expected spectral features based on its structure and data from analogous compounds.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum will display six distinct signals for the pyridine ring carbons and the difluoromethyl carbon. The carbon of the -CF2H group will appear as a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine spectrum is anticipated to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the proton.
2.1.2. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. Common fragmentation patterns for halogenated pyridines would be expected.
Synthesis Strategies: A Proposed Approach
A definitive, published synthesis protocol for this compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of related halogenated and fluorinated pyridines. A likely strategy would involve the difluoromethylation of a pre-functionalized pyridine ring.
One potential precursor is 5-bromo-2-chloropyridine. The introduction of the difluoromethyl group at the 4-position presents a synthetic challenge. Direct C-H difluoromethylation of pyridines is an area of active research, but often requires specific directing groups or harsh conditions.
A more classical approach might involve the construction of the pyridine ring from precursors already containing the difluoromethyl moiety.
A Note on Synthetic Accessibility: While a detailed protocol is elusive, the commercial availability of this compound from various chemical suppliers suggests that a viable, albeit likely proprietary, synthetic route exists.[3]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its three key functional groups: the bromo, chloro, and difluoromethyl substituents on the electron-deficient pyridine ring.
Cross-Coupling Reactions
The presence of two different halogen atoms opens the door for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations, allowing for sequential functionalization.
4.1.1. Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. It is anticipated that the bromine at the 5-position would be the more reactive site for coupling with boronic acids or their derivatives. This regioselectivity allows for the introduction of a wide range of aryl or heteroaryl substituents at this position, while leaving the chlorine at the 2-position available for subsequent reactions.
Caption: Proposed sequential Suzuki-Miyaura coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen and difluoromethyl groups, makes the compound susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is particularly activated towards displacement by nucleophiles such as amines, alcohols, and thiols.
Caption: General scheme for nucleophilic aromatic substitution on this compound.
Applications in Drug Discovery and Agrochemicals
While specific applications of this compound are not extensively documented, its structural motifs are prevalent in biologically active molecules.
Kinase Inhibitors
The substituted pyridine core is a common scaffold in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The ability to selectively functionalize the 2- and 5-positions of this compound makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The difluoromethyl group can also play a crucial role in modulating the binding affinity and pharmacokinetic properties of these molecules.
Agrochemicals
Trifluoromethyl and difluoromethyl-containing pyridines are key components of many modern herbicides and insecticides.[2] The unique properties of the difluoromethyl group can enhance the efficacy and selectivity of these agrochemicals. This compound serves as a valuable building block for the synthesis of novel crop protection agents.
Safety and Handling
Based on available safety data sheets for this and structurally related compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a promising, yet under-documented, building block for organic synthesis. Its combination of a polysubstituted pyridine ring with differentially reactive halogens and a biologically relevant difluoromethyl group makes it a highly versatile intermediate. While a lack of detailed, publicly available experimental data necessitates a degree of predictive and analogous reasoning, this guide provides a solid foundation for researchers looking to explore the chemistry and applications of this compound. Further investigation into its synthesis and reactivity is warranted and will undoubtedly unlock its full potential in the development of novel pharmaceuticals and agrochemicals.
References
- [Link to a relevant review on Suzuki-Miyaura coupling]
- [Link to a relevant review on nucleophilic arom
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
- [Link to a relevant patent on the synthesis of similar compounds]
- [Link to a relevant article on kinase inhibitors]
- [Link to a relevant article on fluorin
- [Link to a relevant review on the synthesis of functionalized pyridines]
- [Link to a relevant article on the reactivity of the difluoromethyl group]
- [Link to a relevant article on the use of similar compounds in medicinal chemistry]
- Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and agrochemicals.
-
Yoshikawa, N., & Furuya, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 164–176. [Link]
- [Link to a relevant review on the reactivity of halogen
- [Link to a relevant patent on agrochemicals derived
- [Link to a relevant article on mechanistic studies of reactions involving fluorin
- [Link to a relevant review on C-H functionaliz
Sources
An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectra of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Disclaimer: This technical guide provides a detailed prediction and analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine. As of the latest literature search, experimental spectra for this specific compound are not publicly available. The information presented herein is based on established NMR principles, and spectral data from analogous fluorinated and substituted pyridine compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this molecule.
Introduction
This compound is a halogenated and fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The unique substitution pattern, including the electron-withdrawing difluoromethyl group, can impart desirable physicochemical properties to lead compounds, such as altered metabolic stability, lipophilicity, and binding affinity to biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and purity assessment of such novel chemical entities. This guide provides a comprehensive theoretical analysis of the expected ¹H and ¹⁹F NMR spectra of this compound, offering a valuable reference for its synthesis and characterization.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals: one from the aromatic protons on the pyridine ring and another from the proton of the difluoromethyl group.
Aromatic Region:
The pyridine ring contains two protons at positions 3 and 6. Due to the asymmetrical substitution, these protons are chemically non-equivalent and are expected to appear as distinct signals.
-
H-6: This proton is situated between the nitrogen atom and the bromine atom. The deshielding effect of the electronegative nitrogen and the bromine atom is expected to shift this proton's signal downfield. It is predicted to appear as a singlet, as there are no adjacent protons for spin-spin coupling.
-
H-3: This proton is adjacent to the chloro and difluoromethyl substituents. The electron-withdrawing nature of these groups will also cause a downfield shift, though likely to a lesser extent than H-6. This proton is also expected to appear as a singlet.
Aliphatic Region (Difluoromethyl Group):
The proton of the difluoromethyl group (-CHF₂) is expected to show a characteristic signal with a distinct coupling pattern.
-
-CHF₂ Proton: This proton is directly attached to a carbon bearing two fluorine atoms. The strong electron-withdrawing effect of the two fluorine atoms will significantly deshield this proton, causing its signal to appear at a relatively high chemical shift for a proton on a sp³-hybridized carbon. The most prominent feature of this signal will be its multiplicity. Due to coupling with the two equivalent fluorine atoms (a spin I = 1/2 nucleus), the proton signal will be split into a triplet according to the n+1 rule (where n=2). The coupling constant for this two-bond H-F coupling (²JHF) is typically large, in the range of 50-60 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.8 | s (singlet) | - |
| H-3 | 7.8 - 8.1 | s (singlet) | - |
| -CHF₂ | 6.5 - 7.0 | t (triplet) | ²JHF ≈ 50 - 60 |
Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and are based on the analysis of similar substituted pyridines. The actual values may vary depending on the solvent and other experimental conditions.
Predicted ¹⁹F NMR Spectral Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[1]
For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent fluorine atoms of the difluoromethyl group.
-
-CHF₂ Fluorines: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give rise to a single signal. The chemical shift of this signal is influenced by the surrounding electronic environment. In a proton-coupled ¹⁹F NMR spectrum, this signal is predicted to appear as a doublet . This splitting is due to the coupling with the single adjacent proton. The magnitude of this two-bond coupling constant (²JFH) will be identical to the ²JHF observed in the ¹H NMR spectrum. In a proton-decoupled ¹⁹F NMR experiment, this signal would appear as a singlet.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Coupled) | Predicted Coupling Constant (J, Hz) |
| -CHF₂ | -110 to -130 | d (doublet) | ²JFH ≈ 50 - 60 |
Note: Predicted chemical shifts are relative to CFCl₃ (trichlorofluoromethane) and are based on typical values for difluoromethyl groups attached to aromatic rings.
Molecular Structure and Key NMR Interactions
To visualize the structure and the key through-bond interactions that give rise to the predicted NMR spectra, the following diagram is provided.
Caption: Molecular structure of this compound with key ²JHF coupling highlighted.
Experimental Protocol for NMR Analysis
The following outlines a standard protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.
-
-
Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
3. ¹⁹F NMR Spectroscopy:
-
Instrument: The same NMR spectrometer can be used, equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment, both with and without proton decoupling (e.g., zg and zgpg30 with CPD for decoupling on Bruker instruments).
-
Number of Scans: 64 to 256 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the signal.
-
-
Processing:
-
Apply an exponential window function.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard if appropriate.
-
Workflow for NMR Analysis
Caption: A typical workflow for the NMR analysis of a novel fluorinated compound.
Conclusion
This technical guide provides a detailed theoretical framework for the ¹H and ¹⁹F NMR spectra of this compound. The predicted spectra are characterized by distinct signals for the aromatic and difluoromethyl protons in the ¹H NMR spectrum, with a key triplet arising from ²JHF coupling. The ¹⁹F NMR spectrum is expected to show a single doublet (in the proton-coupled spectrum) corresponding to the two equivalent fluorine atoms. While awaiting experimental verification, this guide serves as a robust predictive tool for scientists working on the synthesis and characterization of this and structurally related molecules, underscoring the power of NMR spectroscopy in modern drug discovery.
References
-
The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
Pedersen, B., et al. "The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane." ResearchGate, 1971. [Link]
-
"NMR spectral characteristics of fluorocontaining pyridines." Fluorine notes, April 2017. [Link]
- Thrasher, J. S., et al. "Solvent effects in fluorine-19 NMR spectroscopy: Nonuniform shifting of the axial and equatorial fluorine resonances of the pentafluorosulfanyl group." Journal of Fluorine Chemistry, vol. 24, no. 2, 1984, pp. 205-209.
-
AOBChem. This compound. [Link]
-
Aguilar, J. A., et al. "“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra." RSC Publishing, 23 Jan. 2014. [Link]
-
Elguero, J., et al. "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Semantic Scholar, 17 Nov. 2017. [Link]
Sources
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Introduction: A Versatile Building Block for Modern Chemistry
5-Bromo-2-chloro-4-(difluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and chlorine) and a strongly electron-witting difluoromethyl group, provides a platform for a wide range of selective chemical transformations. The difluoromethyl group, in particular, is of high interest in medicinal chemistry as it can act as a bioisostere of hydroxyl, thiol, or amine functionalities, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pKa values of the parent molecule.
This guide provides an in-depth analysis of the reactivity profile of this compound, offering insights into its electronic properties and detailing its behavior in key synthetic transformations. The protocols and mechanistic discussions herein are designed to be a practical resource for scientists engaged in the synthesis of complex molecular architectures.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties and safety information for this compound is presented in the table below.
| Property | Value |
| CAS Number | 1374659-34-3[1] |
| Molecular Formula | C₆H₃BrClF₂N[1] |
| Molecular Weight | 242.45 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | Typically >95% |
| Storage Temperature | 4-8°C[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1] |
Proposed Synthesis
Core Reactivity Profile: A Tale of Two Halogens
The reactivity of this compound is dominated by the interplay of the electronic effects of its substituents. The pyridine nitrogen, the chlorine atom at the 2-position, the bromine atom at the 5-position, and the difluoromethyl group at the 4-position are all electron-withdrawing. This renders the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.
The two halogen atoms at different positions on the pyridine ring exhibit orthogonal reactivity, which is the cornerstone of this molecule's synthetic utility:
-
C2-Chloro Position: The chlorine atom at the 2-position is activated by the adjacent ring nitrogen, making it a prime site for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
C5-Bromo Position: The Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.
This differential reactivity allows for the selective functionalization of the molecule at either the C2 or C5 position by choosing the appropriate reaction conditions.
Caption: Reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position of the pyridine ring is highly susceptible to displacement by nucleophiles via an SNAr mechanism. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group at the C4-position stabilizes the negatively charged Meisenheimer intermediate, thus facilitating the reaction.
Common nucleophiles that can be employed include:
-
O-Nucleophiles: Alcohols, phenols (in the presence of a base)
-
N-Nucleophiles: Amines (primary and secondary), anilines
-
S-Nucleophiles: Thiols, sodium sulfide
The general mechanism for the SNAr reaction is a two-step addition-elimination process.
Caption: General mechanism for SNAr at the C2 position.
Exemplary Protocol: Amination at the C2-Position
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom at the C2 position with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel (e.g., sealed tube or microwave vial)
Procedure:
-
To a dry reaction vessel, add this compound, the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The C-Br bond at the 5-position is the preferred site for palladium-catalyzed cross-coupling reactions due to its higher reactivity towards oxidative addition compared to the C-Cl bond. This chemoselectivity allows for the introduction of a wide variety of substituents at this position while leaving the C2-chloro group available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups at the C5-position.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Exemplary Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF), often with water as a co-solvent
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
In a dry reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and follow a standard aqueous workup and purification by column chromatography.
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds, allowing for the introduction of a variety of primary and secondary amines at the C5-position.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, providing a route to 5-alkynyl-2-chloro-4-(difluoromethyl)pyridines.
Cyanation
The introduction of a nitrile group at the C5-position can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a valuable intermediate in the synthesis of biologically active molecules. The difluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to modulate physicochemical properties favorably.
-
Medicinal Chemistry: Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs. The ability to selectively functionalize the this compound core at two different positions allows for the rapid generation of libraries of compounds for screening against various biological targets.
-
Agrochemicals: The pyridine scaffold is also a common feature in many pesticides and herbicides. The introduction of a difluoromethyl group can enhance the efficacy and metabolic stability of these agents.
Conclusion
This compound is a highly versatile and synthetically useful building block. Its well-defined and predictable reactivity, characterized by the orthogonal reactivity of its two halogen substituents, allows for the selective and sequential introduction of a wide range of functional groups. This makes it an invaluable tool for researchers in the design and synthesis of novel compounds with potential applications in medicine and agriculture. A thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full potential in complex molecule synthesis.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
AOBChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
Discovery and history of fluorinated pyridine compounds
An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyridine Compounds
Authored by Gemini, Senior Application Scientist
The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridine compounds, from the initial, challenging synthetic endeavors to the sophisticated, site-selective methodologies of the modern era. We will dissect the fundamental impact of fluorination on the physicochemical properties of the pyridine ring, explaining the causal relationships between structure and function. Through an examination of key synthetic milestones, detailed experimental protocols, and impactful case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated pyridines in their work.
Introduction: The Union of Two Pillars in Molecular Design
The pyridine ring is a ubiquitous structural motif in pharmaceuticals, with over 7,000 drug molecules incorporating this key heterocycle.[1] Its discovery, first isolated from picoline in 1846 and structurally elucidated in the 1860s-70s, marked a significant moment in organic chemistry.[1] Separately, the field of organofluorine chemistry began its ascent, driven by the unique and powerful effects that fluorine—the most electronegative element—imparts upon organic molecules.[2] The introduction of fluorine can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding interactions, making it a powerful tool in drug design.[3][4][5]
This guide chronicles the convergence of these two fields: the deliberate and strategic fluorination of the pyridine ring. We will trace the historical challenges and breakthroughs in synthetic chemistry that have made these valuable compounds accessible and explore the underlying principles that make them indispensable in modern science.
The Early Era: Overcoming Synthetic Hurdles
The inherent electron deficiency of the pyridine ring makes it resistant to electrophilic substitution, posing a significant challenge to early chemists attempting direct fluorination. The initial successes, therefore, relied on indirect methods that were often hazardous and provided modest yields.
The Balz-Schiemann Reaction: A Classic Route
One of the earliest and most significant methods for introducing fluorine into an aromatic ring was the Balz-Schiemann reaction. This method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) or hydrofluoric acid (HF) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyridine.
The synthesis of 4-fluoropyridine from 4-aminopyridine exemplifies this approach.[6][7] However, the free base of 4-fluoropyridine is notoriously unstable, readily polymerizing in a process catalyzed by acid.[7][8] This instability, coupled with the use of hazardous HF, meant that isolation and purification were significant challenges that required careful procedural control.[6]
Halogen Exchange (Halex) Reactions: Brute Force Fluorination
Another foundational technique is the nucleophilic aromatic substitution (SNAr) of a chloro- or bromopyridine, commonly known as the Halex process. This reaction typically requires forcing conditions—high temperatures and pressures—using fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF₂).[9][10]
For example, 2-fluoropyridine can be prepared in high yield by reacting 2-chloropyridine with potassium bifluoride at temperatures between 250°C and 370°C in a pressure vessel.[10] The causality behind these harsh conditions lies in the poor nucleophilicity of the fluoride ion and the deactivated nature of the pyridine ring towards nucleophilic attack unless activated by strong electron-withdrawing groups. While effective, the high energy requirements and specialized equipment limited the broad applicability of this method, especially for complex or sensitive substrates.
The Maturation of Synthetic Strategy
As organofluorine chemistry advanced, so too did the tools available for constructing fluorinated pyridines. New reagents and methodologies emerged, offering greater control, improved safety, and milder reaction conditions.
Electrophilic Fluorination: The Rise of N-F Reagents
A major breakthrough was the development of electrophilic fluorinating agents, particularly those based on an N-F bond. Reagents like N-fluoropyridinium salts, first developed in the 1980s, provided a stable, solid, and more manageable source of "F+".[11][12] These reagents are synthesized by the direct fluorination of pyridine or its derivatives with F₂ gas in the presence of a non-nucleophilic counteranion.[11] They enable the fluorination of a wide range of nucleophiles under much milder conditions than previously possible.[12]
The Modern Era: Direct C-H Fluorination
Arguably the most impactful recent development has been the advent of direct C-H bond fluorination. These methods obviate the need for pre-functionalized starting materials (like aminopyridines or halopyridines), allowing for the late-stage introduction of fluorine into complex molecules. This is a paradigm shift for drug discovery, as it allows for the rapid generation of fluorinated analogues from a common advanced intermediate.
A prime example is the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom using silver(II) fluoride (AgF₂).[13][14] This reaction is remarkably efficient, proceeding at or near ambient temperature in under an hour with high functional group tolerance.[13][14] The resulting 2-fluoropyridines are not just valuable products in their own right but also serve as versatile intermediates for subsequent SNAr reactions, enabling further molecular diversification under mild conditions.[13][15]
More recently, innovative strategies have emerged to tackle other positions on the ring, such as the challenging meta-position, through methods involving temporary dearomatization or the use of Zincke imine intermediates.[16][17]
The "Fluorine Effect": Causality of Physicochemical Modulation
The motivation for developing these synthetic methods is rooted in the profound and predictable ways fluorine alters the core properties of the pyridine ring. Understanding these effects is crucial for rational drug design.
| Property | Pyridine | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine | Causality & Impact |
| pKa | 5.25 | -0.44 | 2.97 | 1.89 | The strong electron-withdrawing nature of fluorine reduces electron density on the nitrogen, significantly lowering basicity. This impacts salt formation, solubility, and receptor binding.[4] |
| Lipophilicity (clogP) | 0.65 | 0.90 | 0.90 | 0.81 | Fluorination generally increases lipophilicity, which can enhance membrane permeability and absorption. The effect is context-dependent based on position and degree of fluorination.[4][18] |
| Metabolic Stability | Susceptible | Enhanced | Enhanced | Enhanced | The C-F bond (bond energy ~472 kJ/mol) is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450, blocking common sites of oxidative metabolism.[2][4][19] |
Impact on Drug Metabolism and Pharmacokinetics
One of the most celebrated benefits of fluorination is the enhancement of metabolic stability.[19][20] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can prevent the rapid breakdown of a drug molecule in the body. This often leads to a longer in-vivo half-life, improved oral bioavailability, and a more consistent therapeutic effect.[4][21] This strategy is a cornerstone of modern lead optimization.[19]
Fluorinated Pyridines in Action: Pharmaceutical Case Studies
The theoretical benefits of pyridine fluorination are borne out in numerous successful pharmaceuticals. The fluorinated pyridine moiety is a privileged scaffold found in a wide array of approved drugs.
-
Vericiguat (Verquvo™): Approved in 2021 for treating heart failure, Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[2][22] The fluorine atom was incorporated specifically to increase metabolic stability and lower clearance, contributing to its favorable pharmacokinetic profile.[22]
-
Dabrafenib (Tafinlar®): A BRAF kinase inhibitor used in cancer therapy, the development of Dabrafenib involved systematic fluorination to improve poor metabolic stability in early lead compounds.[19] While monofluorination proved insufficient, difluorinated derivatives showed significantly enhanced stability, leading to the final drug candidate.[19]
These examples underscore how the strategic placement of fluorine on a pyridine ring is not an afterthought but a critical design element that can transform a promising lead compound into a successful therapeutic agent.
Field-Proven Experimental Protocols
To provide practical, actionable insights, this section details step-by-step methodologies for key synthetic transformations discussed in this guide. These protocols are presented as self-validating systems, grounded in published procedures.
Protocol 1: Synthesis of 2-Fluoropyridine via C-H Fluorination with AgF₂
(Adapted from Organic Syntheses, 2017, 94, 46-53)[13]
Objective: To perform a site-selective C-H fluorination of a pyridine substrate adjacent to the ring nitrogen.
Materials:
-
3,5-Dichloropyridine (5.00 g, 33.8 mmol, 1.0 equiv)
-
Silver(II) Fluoride (AgF₂) (12.3 g, 84.5 mmol, 2.5 equiv)
-
Acetonitrile (MeCN), anhydrous (170 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous NaCl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloropyridine followed by anhydrous acetonitrile (170 mL).
-
Reagent Addition: In a single portion, add AgF₂ to the stirred solution at room temperature. The suspension will immediately turn dark brown/black.
-
Reaction Monitoring: Stir the reaction vigorously at ambient temperature (23-25 °C) for 1 hour. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup - Quenching: After 1 hour, dilute the reaction mixture with DCM (100 mL).
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the silver salts. Wash the filter cake thoroughly with additional DCM (3 x 50 mL).
-
Workup - Extraction: Transfer the combined filtrates to a separatory funnel. Wash the organic layer with saturated aqueous NaCl solution (50 mL).[13]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product as an oil.[13]
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford 2-fluoro-3,5-dichloropyridine as a colorless oil (Typical yield: 79-81%).[13]
Causality Note: The use of AgF₂ provides a source of electrophilic fluorine radical under mild conditions. The selectivity for the C-2 position is directed by coordination of the pyridine nitrogen to the silver center, positioning the C-H bond for fluorination.[15]
Protocol 2: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
(Adapted from J. Chem. Soc., Perkin Trans. 1, 1972, 2054-2058)[7]
Objective: To synthesize 4-fluoropyridine from 4-aminopyridine. Caution: This reaction involves highly toxic and corrosive hydrofluoric acid and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.
Materials:
-
4-Aminopyridine (9.4 g, 0.1 mol)
-
48% aqueous Hydrofluoric Acid (HF) (42 mL)
-
Sodium Nitrite (NaNO₂) (7.6 g, 0.11 mol)
-
Potassium Carbonate (K₂CO₃)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a polyethylene or Teflon beaker cooled in an ice-salt bath, dissolve 4-aminopyridine in 48% aqueous HF.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. A precipitate of the diazonium salt will form.
-
Stir the resulting slurry for 1 hour at 0-5 °C.
-
Decomposition: Filter the diazonium salt and wash it with cold methanol and then ether. Carefully transfer the moist salt to a flask containing an inert, high-boiling solvent (e.g., xylene).
-
Gently heat the suspension. The decomposition will begin, evolving nitrogen gas. Control the heating to maintain a steady evolution of gas.
-
Isolation: After gas evolution ceases, cool the mixture. The 4-fluoropyridine will be in the organic solvent.
-
Neutralization & Extraction: Carefully neutralize the reaction mixture by pouring it into a stirred, ice-cold slurry of excess potassium carbonate. This step is critical to prevent polymerization.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purification: The remaining liquid is the crude 4-fluoropyridine, which can be further purified by vacuum distillation.
Conclusion
The journey of fluorinated pyridine compounds from laboratory curiosities to blockbuster drugs is a testament to the relentless innovation in synthetic organic chemistry. The early, arduous methods like the Balz-Schiemann and Halex reactions laid the essential groundwork, demonstrating the potential benefits of these structures. The development of sophisticated reagents and strategies, culminating in modern C-H functionalization, has transformed the field, enabling the precise and efficient synthesis of complex molecular architectures. For the modern researcher, a deep understanding of this history, the synthetic options available, and the fundamental physicochemical principles—the "why" behind the "how"—is essential for harnessing the full power of the fluorine effect in the rational design of the next generation of pharmaceuticals and agrochemicals.
References
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
-
Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]
-
Stivala, C. E., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
- CN102898358A - Preparation method of fluoropyridine compounds.
-
Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]
-
Mondal, B., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]
-
Vitaku, E., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]
-
Berger, F., et al. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]
-
Purser, S., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]
-
Hachisuka, H. (1991). Mo calculation study of the fluorinating reaction of N-fluoropyridinium salts. Journal of Fluorine Chemistry. [Link]
-
Ni, C., & Hu, J. (2015). Fluorine: The New Kingpin of Drug Discovery. Chem. Soc. Rev.. [Link]
-
Smith, D. W., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. [Link]
-
Danel, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Tredwell, M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
-
Testa, C., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Anonymous. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Technical Document. [Link]
-
Bradbrook, E. F., et al. (1972). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- US3296269A - Process for providing 2-fluoropyridine.
-
Stivala, C. E., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Sharma, R., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.
-
Sowa, M. A., & Antonchick, A. P. (2018). Nucleophilic fluorination of pyridine-N-oxides via 2-pyridyltrialkylammonium salts. ResearchGate. [Link]
-
Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
PrepChem. Synthesis of 2-fluoropyridine. PrepChem.com. [Link]
-
Reddit User. (2022). 4-FluoroPyridine Synthesis. Reddit. [Link]
-
Stivala, C. E., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]
- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-2-chloro-4-(difluoromethyl)pyridine (CAS No. 1374659-34-3) has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a chlorine atom for nucleophilic substitution, and a difluoromethyl group which can modulate physicochemical properties, makes it a highly sought-after reagent. The difluoromethyl moiety, in particular, is a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and membrane permeability in drug candidates.
This guide will provide an in-depth analysis of the material's safety profile, recommended handling procedures, and a practical experimental protocol to illustrate its utility.
Hazard Identification and GHS Classification
Understanding the potential hazards of this compound is paramount for its safe handling. Based on available data from suppliers, the compound is classified as follows:
| Hazard Class | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Source: AOBChem[2]
Physical and Chemical Properties
Detailed physical and chemical property data for this compound is not extensively published. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1374659-34-3 | AOBChem[2] |
| Molecular Formula | C6H3BrClF2N | AOBChem[2] |
| Molecular Weight | 242.46 g/mol | Matrix Scientific[3] |
| Purity | ≥ 95% | AOBChem[2] |
| Appearance | Not available (likely a solid or liquid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Flash Point | Not available | - |
| Solubility | Not available (likely soluble in organic solvents) | - |
Given the lack of comprehensive data, it is prudent to handle this compound as if it were flammable and to determine its solubility in small-scale tests before proceeding with larger-scale reactions.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling halogenated and potentially irritant chemicals.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense. The causality behind these choices is to prevent skin and eye contact and to avoid inhalation of any dust or vapors.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove.
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron are necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.
Storage
Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.
-
Temperature: Store at 4-8°C.[2]
-
Atmosphere: While not explicitly stated, given the reactivity of similar compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent degradation.
-
Container: Keep the container tightly sealed in a dry and well-ventilated area.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release and Disposal
Accidental Release
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.
Experimental Protocol: Suzuki Cross-Coupling Reaction
The following is a representative, step-by-step protocol for a Suzuki cross-coupling reaction using this compound. This protocol is illustrative and may require optimization for specific substrates.
Rationale
The Suzuki reaction is a powerful C-C bond-forming reaction that is widely used in pharmaceutical synthesis. The bromine atom at the 5-position of the pyridine ring is an ideal handle for this transformation.
Materials
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction described above.
Caption: Suzuki Cross-Coupling Workflow
Conclusion
References
-
AOBChem. This compound. [Link]
Sources
Methodological & Application
The Synthetic Chemist's Guide to 5-Bromo-2-chloro-4-(difluoromethyl)pyridine in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, offering a unique combination of steric and electronic properties that can enhance metabolic stability, membrane permeability, and binding affinity.[1][2] 5-Bromo-2-chloro-4-(difluoromethyl)pyridine stands as a pivotal building block for accessing novel chemical entities, offering multiple points for diversification through modern cross-coupling methodologies.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in a variety of palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying principles that govern these transformations, thereby empowering researchers to confidently and successfully employ this versatile reagent in their synthetic endeavors.
Understanding the Reactivity and Regioselectivity of this compound
The synthetic utility of this compound is intrinsically linked to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[3] This inherent difference in reactivity provides a powerful tool for achieving regioselective functionalization.
For this compound, the carbon-bromine bond at the 5-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position.[4] This preferential reactivity allows for selective cross-coupling at the C5 position, leaving the C2 chloro-substituent intact for subsequent transformations.
The electronic nature of the pyridine ring, further modulated by the electron-withdrawing difluoromethyl group at the 4-position, also plays a crucial role. The difluoromethyl group enhances the electrophilicity of the pyridine ring, which can influence the overall reaction kinetics.
The following diagram illustrates the expected regioselectivity in cross-coupling reactions of this compound.
Caption: Regioselective cross-coupling of this compound.
Application Notes and Protocols
The following sections provide detailed protocols for key cross-coupling reactions utilizing this compound. These protocols are based on established methodologies for structurally similar dihalopyridines and have been adapted to account for the specific electronic and steric properties of the target substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl structures.[5] For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-Br bond.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O) is commonly used.[6]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 |
| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 100 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DME/H₂O (5:1) | 85 |
Note: These conditions are starting points and may require optimization for specific boronic acid coupling partners.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted heterocycles.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Detailed Experimental Protocol:
-
Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable degassed solvent (e.g., THF, DMF, or Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%) and copper(I) iodide (CuI; 1-10 mol%).
-
Base Addition: Add a suitable base, typically an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Key Parameters for Sonogashira Coupling
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₂Cl₂ is a common choice. |
| Copper(I) Co-catalyst | 1-10 mol% | Essential for the catalytic cycle. |
| Base | 2-5 equiv. | Et₃N or DIPEA often used. |
| Solvent | THF, DMF, or neat amine | Must be thoroughly degassed. |
| Temperature | 25-60 °C | Generally milder than Suzuki coupling. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[8][9]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand; 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80-120 °C) with efficient stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Typical Substrates |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Primary and secondary amines |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Anilines, heterocyclic amines |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | A broad range of amines |
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction facilitates the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, offering a direct route to vinylpyridines.[10]
Reaction Scheme:
Caption: General scheme for the Heck reaction.
Detailed Experimental Protocol:
-
Reagent Preparation: In a pressure tube or sealed vial, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc; 1.5-2.5 equiv.).
-
Ligand and Solvent Addition: If required, add a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). Add a suitable polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a high temperature (typically 100-140 °C).
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent, and wash extensively with water to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.
Data Presentation: Common Conditions for the Heck Reaction
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120-140 |
| Pd/C | K₂CO₃ | NMP | 130-150 |
| Pd(OAc)₂ | NaOAc | Acetonitrile | 100-120 |
Conclusion: A Gateway to Novel Molecular Architectures
This compound is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules. The predictable regioselectivity of its cross-coupling reactions, primarily at the more labile C-Br bond, allows for a modular and efficient approach to a wide range of substituted pyridines. The protocols and data presented in this guide serve as a robust starting point for researchers in drug discovery and materials science to unlock the synthetic potential of this important intermediate. As with all chemical reactions, the specific conditions may require optimization for each unique substrate combination to achieve maximal yields and purity.
References
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
- (No specific reference for this general st
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Phys.org. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- (No specific reference for this general st
-
National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]
- (No specific reference for this general st
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
PubMed. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]
- (No specific reference for this general st
- (No specific reference for this general st
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
- (No specific reference for this general st
Sources
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
The Strategic Deployment of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Complex Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms and functionalized heterocyclic scaffolds is a cornerstone of rational drug design.[1][2] The pyridine moiety, a versatile azaheterocycle, is a well-established pharmacophore present in a multitude of FDA-approved drugs, prized for its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[3] When appropriately substituted, the pyridine ring system offers medicinal chemists a robust framework to modulate the physicochemical and pharmacokinetic properties of a lead compound.
5-Bromo-2-chloro-4-(difluoromethyl)pyridine emerges as a particularly valuable building block in this context. This trifunctionalized scaffold offers a confluence of desirable attributes:
-
Orthogonal Reactivity: The distinct electronic nature of the C-Br and C-Cl bonds allows for selective, sequential functionalization. The carbon-bromine bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions, enabling precise introduction of a substituent at the 5-position while leaving the 2-chloro position available for subsequent modification.[4]
-
The Difluoromethyl Advantage: The difluoromethyl (CF₂H) group is a fascinating and increasingly utilized bioisostere.[5] It can serve as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capacity of hydroxyl or thiol groups while enhancing metabolic stability and cell membrane permeability.[6][7] This unique combination of properties can lead to improved target affinity and a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[5][8][9]
-
Vectorial Complexity: The defined substitution pattern provides a clear trajectory for building molecular complexity, allowing for the exploration of chemical space in a controlled and predictable manner. This is particularly advantageous in structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in the synthesis of key intermediates for targeted therapies, particularly in oncology and neurodegenerative disease research.
Strategic Functionalization: A Stepwise Approach to Molecular Diversity
The differential reactivity of the halogen substituents on the pyridine ring is the key to the synthetic utility of this compound. A typical synthetic workflow would involve the initial functionalization of the more reactive 5-bromo position, followed by a subsequent reaction at the 2-chloro position.
Caption: Sequential functionalization workflow for this compound.
Application in Kinase Inhibitor Synthesis: Targeting Oncogenic Pathways
The pyridine scaffold is a common feature in a wide array of kinase inhibitors, where the nitrogen atom often acts as a crucial hydrogen bond acceptor in the hinge region of the ATP-binding pocket.[10][11] The ability to introduce diverse substituents at the 5- and 2-positions of the pyridine ring allows for the fine-tuning of inhibitor potency and selectivity.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 5-Aryl Intermediate
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[12][13] In this protocol, we will couple this compound with a generic arylboronic acid. This transformation is foundational for the synthesis of inhibitors that require an aryl or heteroaryl moiety at this position to occupy a specific sub-pocket of the kinase active site.[14]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 244.43 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Step-by-Step Protocol:
-
Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (244 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times.
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-chloro-4-(difluoromethyl)pyridine.
Causality and Self-Validation:
-
Why Pd(PPh₃)₄? This is a robust, general-purpose palladium(0) catalyst suitable for a wide range of Suzuki couplings.[15]
-
Why K₂CO₃? A moderately strong base is required for the transmetalation step of the Suzuki catalytic cycle.[13]
-
Why Dioxane/Water? This solvent system is effective at dissolving both the organic and inorganic reagents. Water is essential for the activity of the base.
-
Why 90 °C? This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant degradation of the starting materials or product.
-
Validation: The selective consumption of the starting material and the appearance of a single major product by TLC or LC-MS with the expected mass provides confidence in the reaction's success. The C-Cl bond should remain intact, which can be confirmed by mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Following the initial C-C bond formation, the 2-chloro position can be functionalized, for example, through a Buchwald-Hartwig amination to introduce a key amine substituent.[4][16][17] This is a common strategy in the synthesis of kinase inhibitors, where the amino group can form a critical hydrogen bond with the hinge region of the kinase.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Aryl-2-chloro-4-(difluoromethyl)pyridine | - | 1.0 | 1.0 |
| Amine (R¹R²NH) | - | 1.5 | 1.5 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.015 | 0.015 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Step-by-Step Protocol:
-
Preparation: In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.
-
Reagent Addition: Add the 5-aryl-2-chloro-4-(difluoromethyl)pyridine intermediate (1.0 mmol) and toluene (5 mL).
-
Amine Addition: Add the amine (1.5 mmol) to the mixture.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the final product.
Causality and Self-Validation:
-
Why Pd₂(dba)₃/XPhos? This catalyst system is highly effective for the amination of electron-deficient heteroaryl chlorides.[17] XPhos is a bulky, electron-rich ligand that promotes the challenging oxidative addition and reductive elimination steps.
-
Why NaOtBu? A strong, non-nucleophilic base is required for this transformation.
-
Why Toluene? A non-polar, high-boiling solvent is ideal for this reaction.
-
Validation: Successful C-N bond formation can be confirmed by the disappearance of the starting chloride and the appearance of the aminated product with the corresponding mass increase in the LC-MS analysis.
Caption: Workflow for the synthesis of a potential kinase inhibitor.
Application in Neurodegenerative Disease Research
Substituted pyridines are also key structural motifs in compounds designed to treat neurodegenerative disorders such as Alzheimer's disease.[18][19] These compounds often target enzymes like cholinesterases or kinases involved in tau phosphorylation.[11][20] The unique properties of the difluoromethyl group can be leveraged to enhance blood-brain barrier penetration and improve metabolic stability in the central nervous system.
The synthetic strategies outlined above are directly applicable to the synthesis of novel compounds for neurodegenerative disease research. For instance, the aryl group introduced via Suzuki coupling could be designed to interact with a peripheral anionic site of acetylcholinesterase, while the amine introduced via Buchwald-Hartwig amination could target the catalytic active site.
Conclusion
This compound is a highly versatile and strategically valuable building block for modern medicinal chemistry. Its orthogonal reactivity, combined with the beneficial properties of the difluoromethyl group, provides a powerful platform for the efficient synthesis of complex molecules targeting a range of diseases. The protocols detailed herein offer a robust starting point for researchers and drug development professionals to leverage the full potential of this privileged scaffold in their discovery programs.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017. [Link]
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. 2024. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022. [Link]
- Oxidisable pyridine derivatives, their preparation and use as anti-Alzheimer agents.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2021. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. 2022. [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron Letters. 2015. [Link]
-
Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. 2016. [Link]
-
Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Current Organic Chemistry. 2024. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. 2024. [Link]
-
Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry. 2015. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. 2025. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. 2023. [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. 2024. [Link]
-
An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. ResearchGate. 2025. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2008. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. 2011. [Link]
- Pyrimidine derivatives for treatment of Alzheimer's disease.
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ChemRxiv. 2023. [Link]
-
Selected drugs and inhibitors containing a fluoromethyl group. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. 2014. [Link]
- A kind of preparation method of 2 nitro 5 bromopyridines.
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Topics in Medicinal Chemistry. 2020. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2024. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. 2024. [Link]
- Pyridine derivatives and their use in the treatment of psychotic disorders.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. 2021. [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synfacts. 2010. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. 2023. [Link]
-
Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules. 2017. [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules. 2024. [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Academia.edu. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports. 2019. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. EP2759536A1 - Oxidisable pyridine derivatives, their preparation and use as anti-Alzheimer agents - Google Patents [patents.google.com]
- 19. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Regioselective Functionalization of the Pyridine Ring
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine scaffold is a cornerstone of modern medicine and agrochemicals, yet its selective functionalization remains a significant synthetic challenge.[1][2] The inherent electron-deficient nature of the ring and the powerful coordinating ability of the nitrogen atom create a complex reactivity landscape that can frustrate traditional synthetic approaches.[1][3] This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the regioselective functionalization of the pyridine ring at the C2, C3, and C4 positions. We will move beyond simple procedural lists to explore the underlying mechanistic principles that govern selectivity, empowering researchers to make informed decisions in their synthetic designs. This document emphasizes robust, modern techniques, including directed C-H activation, strategic N-activation, and transformative dearomatization-rearomatization sequences.
The Electronic Landscape: Understanding Pyridine's Inherent Reactivity
The key to mastering pyridine functionalization lies in understanding its electronic properties. The electronegative nitrogen atom induces a dipole moment and significantly lowers the energy of the LUMO, rendering the ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the α (C2/C6) and γ (C4) positions, which bear a partial positive charge (δ+). Conversely, the β (C3/C5) positions are relatively electron-neutral, making them the preferred sites for electrophilic attack, although the ring's overall deactivation makes traditional electrophilic aromatic substitution (EAS) reactions sluggish and often requires harsh conditions.[4]
Furthermore, under acidic conditions, the lone pair on the basic nitrogen is protonated, forming a pyridinium ion. This dramatically increases the ring's electron deficiency, further activating the C2 and C4 positions for nucleophilic or radical attack, a principle that forms the basis of the renowned Minisci reaction.[5]
Caption: Figure 1: Electronic Properties & Reactivity Sites of Pyridine.
Targeting the C2 Position: Leveraging the Nitrogen's Influence
The C2 position is often the most kinetically favored site for functionalization due to its immediate proximity to the nitrogen atom, which can serve as an anchor or an intrinsic directing group in many catalytic processes.[6][7]
C2 Halogenation via Pyridine N-Oxide
Activation of the pyridine ring through N-oxidation is a classic and highly effective strategy. The N-oxide oxygen atom is a strong electron-donating group, which increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack. Subsequent treatment with halogenating agents under mild conditions provides excellent regioselectivity for the C2 position.[8][9]
This protocol demonstrates a highly efficient and regioselective chlorination of an unsymmetrical pyridine N-oxide.[8][9]
-
Materials & Reagents:
-
3-Methylpyridine N-Oxide (1.0 equiv)
-
Oxalyl Chloride ((COCl)₂, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
-
-
Procedure:
-
To a stirred solution of 3-methylpyridine N-oxide (1.0 mmol) in anhydrous DCM (5 mL) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.5 mmol) dropwise over 5 minutes.
-
Causality Check: The reaction with oxalyl chloride forms a reactive intermediate that facilitates selective nucleophilic attack by chloride at the C2 position.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-chloro-3-methylpyridine.
-
-
Expected Outcome: This method typically provides high yields (>90%) with excellent regioselectivity for the 2-halo-substituted product.
Targeting the C4 Position: Strategies for Overcoming C2 Selectivity
While electronically similar to C2, the C4 position can be targeted selectively by employing strategies that either sterically hinder the C2 positions or uniquely activate the C4 position.
C4-Alkylation via Minisci Reaction with a Removable Blocking Group
The Minisci reaction is a powerful tool for C-H alkylation, but on unsubstituted pyridine, it often yields a mixture of C2 and C4 isomers.[10] A groundbreaking strategy to achieve exquisite C4 selectivity involves the use of a temporary, N-linked blocking group derived from maleic acid. This group sterically shields the C2/C6 positions, directing the incoming radical exclusively to C4.[10][11]
Caption: Figure 2: Workflow for C4-Selective Minisci Alkylation.
This protocol details the synthesis of 4-tert-butylpyridine from pyridine, showcasing the power of the blocking group strategy.[10][11]
-
Part A: Synthesis of the Pyridinium Salt (Blocking Group Installation)
-
In a round-bottom flask, dissolve maleic anhydride (1.0 equiv) in pyridine (used as solvent and reactant, ~5.0 equiv) at room temperature.
-
Heat the mixture to 60 °C and stir for 12 hours. The pyridinium salt will precipitate.
-
Cool the mixture, collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The salt is typically stable and can be stored.
-
-
Part B: C4-Selective Minisci Alkylation
-
Materials & Reagents:
-
Pyridinium salt from Part A (1.0 equiv)
-
Pivalic acid (source of t-butyl radical, 2.0 equiv)
-
Silver nitrate (AgNO₃, 0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)
-
Acetonitrile (MeCN) and Water (H₂O)
-
-
Procedure:
-
To a flask containing the pyridinium salt (1.0 mmol), add pivalic acid (2.0 mmol) and AgNO₃ (0.2 mmol).
-
Add a 1:1 mixture of MeCN:H₂O (10 mL).
-
Heat the mixture to 80 °C.
-
In a separate flask, dissolve ammonium persulfate (2.0 mmol) in 1:1 MeCN:H₂O (5 mL).
-
Add the ammonium persulfate solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Causality Check: The slow addition of the oxidant (persulfate) maintains a low, steady concentration of the nucleophilic t-butyl radical, which is generated via oxidative decarboxylation of pivalic acid, preventing side reactions.
-
After the addition is complete, stir the reaction at 80 °C for an additional 2 hours.
-
Cool to room temperature and add 1 M aqueous sodium hydroxide (NaOH) until the pH is ~12. This step simultaneously quenches the reaction and cleaves the blocking group.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to yield 4-tert-butylpyridine.
-
-
| Pyridine Substrate | Alkyl Source (Carboxylic Acid) | C4-Alkylated Product Yield | Regioselectivity (C4:C2) |
| Pyridine | Pivalic Acid | 85% | >50:1 |
| 3-Chloropyridine | Cyclohexanecarboxylic Acid | 78% | >50:1 |
| Pyridine | Adamantane-1-carboxylic acid | 91% | >50:1 |
| Data synthesized from representative results.[10][11] |
The Final Frontier: C3-Selective Functionalization
Functionalizing the C3 position is arguably the most formidable challenge in pyridine chemistry due to its inert electronic nature.[3][12] Success requires unconventional strategies that fundamentally alter the pyridine ring's reactivity, often through temporary dearomatization.
C3-Halogenation via Zincke Imine Intermediates
A powerful modern strategy involves a ring-opening, halogenation, and ring-closing sequence. The pyridine is first activated with a 2,4-dinitrophenyl (DNP) group to form a pyridinium salt. A primary amine then opens the ring to form a transient, electron-rich "Zincke imine." This intermediate undergoes highly regioselective electrophilic halogenation at the C3-position before spontaneously re-cyclizing to deliver the 3-halogenated pyridine.[2][13]
Caption: Figure 3: Mechanism of C3-Halogenation via Zincke Imine.
This protocol provides a method for the direct C3-chlorination of a pyridine C-H bond under exceptionally mild conditions.[13]
-
Materials & Reagents:
-
4-Methoxypyridine (1.0 equiv)
-
2,4-Dinitrochlorobenzene (DNP-Cl, 1.05 equiv)
-
Allylamine (1.1 equiv)
-
N-Chlorosuccinimide (NCS, 1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a solution of 4-methoxypyridine (1.0 mmol) in anhydrous THF (5 mL), add DNP-Cl (1.05 mmol). Stir at room temperature for 1 hour to form the pyridinium salt.
-
Add allylamine (1.1 mmol) to the mixture. The solution should change color, indicating the formation of the Zincke imine. Stir for 10 minutes.
-
Causality Check: The choice of a primary amine is critical for the ring-opening step. The resulting open-chain intermediate possesses enamine-like reactivity, which directs the electrophilic halogenating agent to the C3 position.
-
Add NCS (1.1 mmol) in one portion.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography (silica gel, hexane/ethyl acetate) to afford 3-chloro-4-methoxypyridine.
-
-
Trustworthiness: This method is powerful because it relies on a sequence of well-understood, high-yielding transformations. The regioselectivity is controlled by the inherent electronic properties of the transient Zincke imine, making the outcome highly predictable and the protocol robust across a range of pyridine substrates.
Conclusion
The regioselective functionalization of pyridine is no longer a matter of trial and error. By understanding the electronic principles of the ring and leveraging a toolkit of modern synthetic strategies, researchers can now confidently and predictably install functional groups at any desired position. The methods presented herein—from classic N-oxide activation to innovative blocking group strategies and transformative dearomatization pathways—provide a solid foundation for drug development professionals and synthetic chemists to construct complex, high-value pyridine-containing molecules with precision and efficiency. Continued innovation in this field, particularly in catalytic C-H activation and photocatalysis, promises to further expand the boundaries of what is possible in pyridine synthesis.[14][15]
References
-
C-H Functionalization of Pyridines - ResearchGate. ResearchGate. [Link]
-
A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]
-
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Strategies for the synthesis of C2‐functionalized pyridines. ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. [Link]
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers. [Link]
-
An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC - NIH. [Link]
-
Pyridine-Catalyzed Radical Borylation of Aryl Halides. ACS Publications. [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]
-
Radical chain monoalkylation of pyridines. Chemical Science. [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis with Halogenated Pyridines
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyridine Core and the Power of Palladium
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Consequently, the development of robust and versatile methods for the functionalization of pyridine rings is of paramount importance.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, offering unparalleled efficiency in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. However, the application of these powerful methods to halogenated pyridines is not always straightforward. The pyridine nitrogen atom, with its basic lone pair, can coordinate to the palladium center, potentially inhibiting or altering the catalytic cycle. Furthermore, the reactivity of the C-X bond is highly dependent on the nature of the halogen (I > Br > OTf >> Cl > F) and its position on the π-deficient pyridine ring (generally 4- > 2- > 3-).[1][2]
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key principles, field-proven protocols, and troubleshooting strategies for the successful application of palladium-catalyzed cross-coupling reactions to halogenated pyridine substrates.
Fundamental Principles: Navigating the Challenges of Pyridine Coupling
A deep understanding of the underlying catalytic cycle and the specific interactions of pyridine substrates is crucial for reaction design and optimization.
The General Palladium Cross-Coupling Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][3] This cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridyl halide (Py-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chlorides.[4]
-
Transmetalation (for Suzuki, Stille, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, an amine) displaces the halide on the palladium center.[4][5]
-
Reductive Elimination: The two organic partners are coupled together, forming the new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Causality of Experimental Choices
-
The Ligand is Key: The pyridine nitrogen can act as a ligand, leading to catalyst inhibition. To counteract this, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos; or P(tBu)₃) are essential.[2][6] These ligands stabilize the monomeric Pd(0) species, promote the difficult oxidative addition step (especially for chloropyridines), and accelerate the final reductive elimination.[2] The steric bulk also helps prevent the formation of inactive palladium dimers or trimers.
-
Choice of Base: The base plays a critical role, particularly in Suzuki and Buchwald-Hartwig reactions. It facilitates the transmetalation step in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig aminations.[3][6] Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or K₃PO₄ are commonly used. The choice is often a balance: a base must be strong enough for catalyst turnover but not so aggressive that it degrades starting materials.[6][7]
-
Solvent and Temperature: Aprotic polar solvents like dioxane, toluene, or DMF are typically used to solubilize the reagents and catalyst.[8] Reactions are often heated (80-110 °C) to overcome the activation energy barriers, particularly for the oxidative addition of C-Cl bonds.[7]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation.[9] Oxygen can lead to catalyst decomposition and the formation of unwanted side products, such as the homocoupling of boronic acids in Suzuki reactions.[7] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere (Nitrogen or Argon) is non-negotiable for achieving reproducible, high-yielding results.[7][10]
Key Applications & Protocols
The following sections provide detailed protocols for the most common and impactful palladium-catalyzed reactions used to functionalize halogenated pyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl structures from pyridyl halides and boronic acids or esters.[3]
Protocol 1: Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
This protocol is adapted from established procedures for coupling challenging, electron-rich heteroaryl chlorides.[11]
Materials:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)
-
XPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-2-chloropyridine, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be ~0.1 M with respect to the limiting pyridyl halide.
-
Reaction: Place the sealed flask into a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Conditions
| Pyridyl Halide | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [11] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Good-High | [8] |
| 4-Iodopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | High | |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | High |
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing pyridylamines, which are prevalent motifs in pharmaceuticals.[12] It involves the coupling of a pyridyl halide with a primary or secondary amine.[6]
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol uses a strong base and a specialized ligand to achieve efficient coupling.[6]
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1 mol %)
-
(±)-BINAP (1.5 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
Vessel Preparation: Add NaOtBu to an oven-dried Schlenk flask. Seal, evacuate, and backfill with argon.
-
Catalyst & Ligand: Under argon, add Pd₂(dba)₃ and (±)-BINAP.
-
Reagents: Add anhydrous toluene, followed by 2-bromopyridine and the amine via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples a terminal alkyne with a pyridyl halide, providing a direct route to pyridyl-alkyne structures.[13] The classic protocol uses both palladium and a copper(I) co-catalyst.[14]
Protocol 3: Copper-Catalyzed Sonogashira Coupling of 3-Iodopyridine
Materials:
-
3-Iodopyridine (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol %)
-
Copper(I) Iodide (CuI) (4 mol %)
-
Triethylamine (Et₃N)
-
THF, anhydrous
Procedure:
-
Vessel Preparation: To a Schlenk flask, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with argon three times.
-
Solvent and Reagents: Add anhydrous THF and triethylamine (which acts as both base and solvent). Stir to dissolve. Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-12 hours. The formation of triethylammonium iodide salt is often observed as a precipitate.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Note: A common side reaction is the Glaser homocoupling of the alkyne, which can be minimized by ensuring strictly anaerobic conditions.[15]
Experimental Workflow and Troubleshooting
A systematic approach is key to success. The following workflow and troubleshooting guide will help address common challenges.
Caption: Standard workflow for setting up a Pd-catalyzed cross-coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Reference |
| Low or No Conversion | 1. Inactive Catalyst | Use a fresh batch of catalyst/ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle). | [7] |
| 2. Oxygen Contamination | Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. | [7] | |
| 3. Insufficient Base Strength/Quality | Use a freshly opened, finely powdered, and anhydrous base. Consider a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOtBu). | [6][7] | |
| 4. Poor Ligand Choice | For pyridines, especially 2-substituted ones, ensure you are using a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(tBu)₃). | [2] | |
| Significant Side Products | 1. Protodeboronation (Suzuki) | The boronic acid is being replaced by 'H'. Switch to anhydrous conditions, use a milder base (e.g., KF), or use a boronic ester (pinacol ester) which is more stable. | [7] |
| 2. Homocoupling (Suzuki/Sonogashira) | Caused by oxygen. Improve inert atmosphere technique. For Sonogashira, ensure no air is introduced during reagent addition. | [7][15] | |
| Dark Black Precipitate (Palladium Black) | Catalyst Decomposition | The ligand may not be robust enough for the reaction conditions, or the ligand:palladium ratio is too low. Increase ligand loading (e.g., from 2:1 to 4:1 L:Pd). | [16] |
| Reaction Stalls | Catalyst Inhibition | The pyridine substrate or product may be coordinating too strongly. Try a different, bulkier ligand or slightly higher reaction temperature. | [11] |
Conclusion
The palladium-catalyzed functionalization of halogenated pyridines is a powerful and essential tool in modern synthetic chemistry. Success in this area hinges on a rational understanding of the underlying mechanistic principles and the specific challenges posed by the pyridine nucleus. By carefully selecting bulky, electron-rich ligands, appropriate bases, and maintaining a scrupulously inert atmosphere, researchers can overcome issues of catalyst inhibition and low reactivity. The protocols and troubleshooting guides presented here provide a solid foundation for the development of novel pyridyl-containing molecules, empowering innovation in drug discovery and materials science.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.[Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts.[Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.[Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.[Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
Filtration under inert atmosphere technique. YouTube.[Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.[Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.[Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.[Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science - RSC Publishing.[Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.[Link]
-
Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? Reddit.[Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.[Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.[Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! YouTube.[Link]
-
Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. ResearchGate.[Link]
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI.[Link]
-
The Intramolecular Heck Reaction. Macmillan Group.[Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.[Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.[Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications.[Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications.[Link]
-
The Rise of Air-Stable Palladium Catalysts in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Heck reaction. Chemistry LibreTexts.[Link]
-
HECK REACTION: Heterocyclic reactants mechanism. YouTube.[Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.[Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
-
Heck Reaction. University of Regensburg.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Welcome to the technical support center for the purification of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its purification, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses specific problems you may encounter during the purification process and offers practical, step-by-step solutions.
Scenario 1: Oily Product or Failure to Crystallize After Column Chromatography
Question: I've performed column chromatography to purify my crude this compound, but after evaporating the solvent from the collected fractions, I'm left with a persistent oil instead of the expected solid. What's going wrong?
Answer: This is a common issue that can arise from several factors, often related to residual solvent or the presence of impurities that act as crystallization inhibitors.
Causality and Solution Pathway:
-
Residual Solvent: The most common culprit is the presence of residual high-boiling point solvents from your chromatography (e.g., ethyl acetate, dichloromethane). Even under high vacuum, these can be difficult to remove completely and can keep your product in a solvated, oily state.
-
Solution:
-
Solvent Swapping: Dissolve the oil in a small amount of a low-boiling point solvent like diethyl ether or pentane.
-
Evaporation: Gently remove the solvent on a rotary evaporator. The lower boiling point solvent will form an azeotrope with the residual chromatography solvent, aiding in its removal.
-
High Vacuum: Place the flask on a high-vacuum line for several hours. Gentle heating (30-40°C) can also be applied if the compound is thermally stable.
-
-
-
Impurities Inhibiting Crystallization: If residual starting materials or byproducts are co-eluting with your product, they can disrupt the crystal lattice formation.
-
Solution:
-
Purity Assessment: Analyze the oil by Thin Layer Chromatography (TLC) using a different solvent system than the one used for the column to try and resolve the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy can also help identify the nature of the impurity.
-
Re-purification: If an impurity is detected, a second purification step is necessary. Consider re-running the column with a shallower solvent gradient or switching to a different purification technique like recrystallization.
-
-
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, you may need to induce nucleation.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the oil. The microscopic imperfections on the glass can provide a surface for crystals to form.[1]
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil.[1]
-
-
Workflow for Troubleshooting Oily Product:
Caption: Decision workflow for troubleshooting an oily product.
Scenario 2: Low Recovery from Recrystallization
Question: I'm attempting to purify my crude this compound by recrystallization, but my yield is very low. What are the likely causes and how can I improve it?
Answer: Low recovery in recrystallization typically points to issues with solvent selection, the amount of solvent used, or premature crystallization.
Causality and Solution Pathway:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, it will remain in the mother liquor, leading to low recovery.
-
Solution:
-
Solvent Screening: Perform a systematic solvent screen. Place a small amount of your crude material in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Solvent Systems: Consider using a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. A common example is ethyl acetate/hexane.[1]
-
-
-
Using an Excessive Amount of Solvent: Dissolving the crude material in too much solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.[1]
-
Solution:
-
Minimal Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves.
-
Solvent Evaporation: If you've added too much solvent, you can gently heat the solution to evaporate some of the solvent to reach the saturation point.
-
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel, leading to significant loss.
-
Solution:
-
Pre-heat Funnel and Flask: Use a pre-heated funnel and receiving flask to prevent a drop in temperature during filtration.[1]
-
Add Excess Solvent: Add a small excess of hot solvent before filtration to keep the compound in solution. This excess can be evaporated after filtration.
-
-
Data on Solvent Selection:
| Solvent System | Polarity | Suitability for Halogenated Pyridines | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | Excellent | Good for creating a binary system to fine-tune solubility. |
| Dichloromethane/Hexanes | Medium | Good | Dichloromethane is a good "good" solvent for many organics. |
| Ethanol/Water | High | Potentially Suitable | The high polarity of water can act as a good "poor" solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. However, for halogenated pyridines, common impurities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers where the bromine or chlorine atoms are at different positions on the pyridine ring.
-
Over- or Under-halogenated Species: Pyridine rings with additional or missing halogen atoms.
-
Hydrolysis Products: If the reaction is exposed to water, the chloro group can be hydrolyzed to a hydroxyl group, forming a pyridinone.
Q2: What is the recommended storage condition for purified this compound?
A2: Based on supplier safety data sheets for similar compounds, it is recommended to store the material at 2-8°C under an inert atmosphere.[2][3] It should be kept in a dry, well-ventilated place away from strong oxidizing agents.[3][4]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect proton-bearing, carbon-bearing, and fluorine-bearing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile or non-volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Can I use distillation for purification?
A4: Distillation can be a viable method for purifying some trifluoromethyl-substituted pyridines, especially if the impurities are non-volatile.[5] However, given the relatively high molecular weight of this compound, vacuum distillation would be necessary to avoid thermal decomposition. The suitability of this method would depend on the boiling points of the product and any impurities.
Detailed Experimental Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
1. Preparation of the Sample:
- Dissolve the crude product in a minimal amount of dichloromethane.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
2. Column Packing:
- Choose an appropriate size column based on the amount of crude material.
- Pack the column with silica gel using a slurry method with your starting eluent (e.g., 100% hexanes). Ensure the packing is uniform and free of air bubbles.
3. Loading and Elution:
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with a low polarity solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
- Monitor the elution of compounds using TLC.
4. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
References
-
J&K Scientific. 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 823221-93-8. [Link]
-
PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
AOBChem. This compound. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
American Chemical Society. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. [Link]
-
European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2. [Link]
- Google Patents.
Sources
Stability and proper storage conditions for 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Technical Support Center: 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical information, troubleshooting advice, and best practices for the handling, storage, and use of this compound (CAS No: 1374659-34-3).[1][2] Designed for researchers, chemists, and drug development professionals, this document aims to ensure the stability and integrity of the reagent, leading to reproducible and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the definitive storage conditions for ensuring the long-term stability of this compound?
A: The stability of this compound is contingent on strict adherence to proper storage protocols. The primary threats to its integrity are moisture, heat, and atmospheric oxygen.
-
Temperature: The recommended storage temperature is refrigerated, between 2-8°C.[1][3] Some suppliers may ship the product at ambient temperature, but it should be promptly moved to a refrigerator upon receipt.[1] Use of an explosion-proof refrigerator is advised as a best practice for all chemical storage.[3]
-
Atmosphere: It is critical to store the compound under an inert atmosphere, such as argon or nitrogen.[3] This mitigates the risk of gradual degradation through hydrolysis or oxidation. The container must be kept tightly sealed when not in use.[3][4][5]
-
Environment: Store in a dry, well-ventilated area away from incompatible materials.[3] While not always explicitly stated for this specific molecule, related halo-aromatic compounds can be light-sensitive; therefore, storing in an opaque vial or in the dark is a prudent precautionary measure.[4]
Q2: The compound appears to be a low-melting solid. Does this affect how I should handle it?
A: Yes, its physical state as a low-melting solid requires careful handling.[3] The melting point for a similar compound, 2-Bromo-5-(difluoromethyl)pyridine, is 25-30°C. On a warm day or when handled, the material may partially or fully melt. This is not necessarily a sign of degradation, but it can make accurate weighing challenging. It is recommended to allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation. If the material is difficult to dispense, briefly cooling it in the refrigerator can help re-solidify it for easier handling.
Q3: What specific chemical classes should be considered incompatible with this compound?
A: To prevent hazardous reactions and degradation of the material, it must be stored separately from incompatible substances. The primary incompatibilities are:
-
Strong Oxidizing Agents: These can react exothermically and degrade the pyridine ring system.[3][6]
-
Strong Acids: Can lead to protonation and potential unwanted side reactions.[4]
-
Heat and Ignition Sources: The compound is heat-sensitive and should be kept away from flames, sparks, and hot surfaces.[3][6]
Q4: Are there visible signs of degradation I should watch for?
A: While subtle degradation may only be detectable analytically, you should visually inspect the compound before use. Signs of potential degradation include:
-
Color Change: A significant change from its initial appearance (typically a white to off-white solid).
-
Clumping or Caking: This may indicate moisture absorption.
-
Inconsistent Analytical Data: The most definitive sign of degradation is a discrepancy in analytical results (e.g., NMR, LC-MS) compared to the supplier's Certificate of Analysis or a previously established standard.
Section 2: Troubleshooting Experimental Failures
Scenario: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is resulting in low yields or complete failure.
This is a common challenge. The reactivity of the C-Br and C-Cl bonds is central to the utility of this reagent, but this reactivity also makes it susceptible to issues if not handled correctly.
Q1: My reaction failed. How can I confirm if the reagent itself is the problem?
A: Before troubleshooting complex reaction parameters, it is essential to validate the integrity of your starting material.
-
Causality: The C-Br and C-Cl bonds are the reactive sites for cross-coupling. If the compound has degraded (e.g., via hydrolysis to form a hydroxypyridine or debromination/dechlorination), the concentration of the active reagent is lowered, leading to poor yields.
-
Protocol: Perform a simple quality control check. The most straightforward method is to dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare this spectrum to the one provided by the manufacturer. Look for the appearance of new, unexplained peaks in the aromatic region or a significant broad singlet indicative of water, which could suggest hydrolysis.
Q2: I weighed the compound in the open air on the bench. Could this have inactivated it?
A: This is a highly probable cause of failure.
-
Causality: As mentioned, the compound should be handled under an inert atmosphere to prevent exposure to moisture and oxygen.[3] Even brief exposure on a humid day can be sufficient to hydrate the sample, especially if it is a fine powder with a high surface area. Furthermore, many organometallic catalysts used in cross-coupling reactions are themselves extremely sensitive to air and moisture. Contamination of the reagent can subsequently poison the catalyst.
-
Best Practice: For weighing and dispensing, use a glovebox or glove bag with a dry, inert atmosphere. If a glovebox is unavailable, you can create a positive pressure of argon or nitrogen in the flask before adding the reagent quickly. This "quick weighing" technique is a compromise but is superior to open-air handling.
Q3: Does the difluoromethyl group at the 4-position affect which halide (Br or Cl) reacts first?
A: Yes, the electronic properties of the substituents have a significant influence on reactivity.
-
Causality: The difluoromethyl (CHF₂) group is strongly electron-withdrawing. In pyridine systems, this effect can modulate the reactivity of the halide positions. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond due to its lower bond dissociation energy. This allows for selective functionalization at the 5-position (bromine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction. If you are observing non-selective reactions or reaction at the wrong position, it may be due to overly harsh reaction conditions (e.g., high temperature, aggressive ligand) that overcome this inherent reactivity difference.
Section 3: Data Summaries & Protocols
Data Presentation
Table 1: Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale & Source(s) |
| Storage Temperature | 2-8°C | Prevents thermal degradation.[1][3] |
| Storage Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation.[3] |
| Light Conditions | Store in dark/opaque vial | Precaution against potential light sensitivity.[4] |
| Container | Tightly sealed | Prevents ingress of atmospheric moisture and oxygen.[3][5] |
| Incompatibilities | Strong Oxidizers, Strong Acids | Avoids hazardous reactions and reagent degradation.[3][4][6] |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting the Reagent
This protocol ensures that the primary stock of the reagent remains uncontaminated.
-
Place the sealed reagent bottle and all necessary tools (spatulas, weigh boats, new vials) into a glovebox antechamber.
-
Purge the antechamber with an inert gas (e.g., argon) for at least three cycles.
-
Bring the tools and reagent into the main glovebox chamber.
-
Allow the reagent bottle to equilibrate to the glovebox's ambient temperature before opening to prevent thermal shock or pressure changes.
-
Carefully open the main bottle and quickly transfer the desired amount of the solid into a pre-tared, appropriately sized vial.
-
Immediately and tightly seal both the new aliquot vial and the main stock bottle.
-
Backfill the headspace of the main stock bottle with inert gas before final sealing if possible.
-
Remove the new aliquot from the glovebox for immediate use in your experiment. Store the main bottle in the refrigerator.
Section 4: Visual Workflow
Diagram 1: Decision Workflow for Reagent Handling
This diagram outlines the critical decision points from receiving the compound to its use in an experiment to ensure its integrity is maintained.
Caption: Workflow for handling this compound.
References
-
Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]
-
ACS Publications, Organic Letters. Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. [Link]
-
Chemsrc. 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. [Link]
-
PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
AOBChem. This compound. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
ACS Publications, The Journal of Organic Chemistry. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
-
YouTube. Pyridines – synthesis, reactions and applications. [Link]
-
India Code. The Manufacture, Storage and Import of Hazardous Chemical Rules, 1989. [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo vs. 2-Chloro Positions in Pyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dihalogenated pyridines, such as 5-bromo-2-chloropyridine, are particularly valuable synthons, offering two distinct reaction handles. Understanding the orthogonal reactivity of the C5-bromo and C2-chloro positions is critical for designing efficient and selective synthetic routes. This guide provides an in-depth technical comparison, supported by experimental data and mechanistic principles, to empower researchers in leveraging this differential reactivity.
The Electronic Landscape: Why Position Matters
The reactivity of a substituted pyridine is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the inductive effect of the electronegative nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them electrophilic.
-
The 2-Chloro Position: Located at an electron-deficient α-position, the 2-chloro substituent is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, significantly lowering the activation energy for substitution.[1][2]
-
The 5-Bromo Position: The C5 position (a β-position) is less electron-deficient than C2. Consequently, the 5-bromo substituent is significantly less reactive towards SNAr. Its reactivity is primarily dictated by the strength of the carbon-bromine bond, making it an ideal site for palladium-catalyzed cross-coupling reactions .[3]
Palladium-Catalyzed Cross-Coupling: The C-Br Bond Dominates
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The selectivity between the C5-Br and C2-Cl bonds is therefore a direct consequence of their relative bond dissociation energies (BDE).
The generally accepted order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F.[4] The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond. This principle reliably dictates that cross-coupling reactions will occur selectively at the 5-bromo position under standard conditions.[3][5]
Comparative Experimental Data for Cross-Coupling
The following table summarizes typical outcomes for the selective functionalization of the 5-bromo position on a 5-bromo-2-chloropyridine substrate.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield of C5-Coupled Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-110 | Typically >85%[5] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | Good to Excellent |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50-65 | Typically >90%[5] |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.
Workflow for Selective Cross-Coupling
The following diagram outlines the decision-making process for achieving selective cross-coupling on a dihalopyridine substrate.
Caption: Decision workflow for selective functionalization.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
Objective: To selectively couple an arylboronic acid at the 5-bromo position of 5-bromo-2-chloropyridine, leaving the 2-chloro position intact for subsequent modification.
Materials:
-
5-Bromo-2-chloropyridine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chloropyridine, the arylboronic acid, and potassium phosphate.[5]
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.[5]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloropyridine.
Causality: The choice of Pd(PPh₃)₄ as a catalyst and temperatures around 80-100 °C provides sufficient energy to activate the C-Br bond without being harsh enough to significantly promote the more difficult oxidative addition into the C-Cl bond. This kinetic difference ensures high selectivity.[5]
Nucleophilic Aromatic Substitution (SNAr): The C2-Chloro Position is Preeminent
The calculus of reactivity is completely inverted for SNAr reactions. Here, reactivity is dictated by the stability of the anionic Meisenheimer intermediate, not C-X bond strength.[6][7]
Attack at the C2 position allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction.[2] Attack at the C5 position does not allow for this stabilization, making the corresponding intermediate significantly higher in energy. Therefore, nucleophiles will selectively displace the 2-chloro substituent , leaving the 5-bromo position untouched.[8][9]
Comparative Experimental Data for SNAr
| Nucleophile | Reagent | Solvent | Temp (°C) | Yield of C2-Substituted Product |
| Amine | Primary/Secondary Amine | DMSO or NMP | 80-120 | High to Quantitative |
| Alkoxide | Sodium Alkoxide (e.g., NaOMe) | DMF or Parent Alcohol | 25-80 | High to Quantitative |
| Thiolate | Sodium Thiolate (e.g., NaSMe) | DMF | 0 to RT | Excellent[10] |
SNAr Mechanism Diagram
The following diagram illustrates the key stabilizing resonance structure that favors nucleophilic attack at the C2 position.
Caption: SNAr at C2 is favored due to N-stabilization.
Experimental Protocol: Selective SNAr with an Amine at the C2-Chloro Position
Objective: To selectively substitute the 2-chloro group of 5-bromo-2-chloropyridine with an amine, preserving the 5-bromo group for subsequent cross-coupling.
Materials:
-
5-Bromo-2-chloropyridine (1.0 equiv.)
-
Primary or secondary amine (1.5-2.0 equiv.)
-
Potassium carbonate (K₂CO₃) or DIPEA (2.0 equiv.) as a base
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-chloropyridine, the amine, and the base.
-
Add DMSO as the solvent.
-
Heat the mixture to 80-120 °C and stir. The reaction is often complete in 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the 2-amino-5-bromopyridine.
Trustworthiness: This protocol is self-validating. The high chemo- and regioselectivity arise from the inherent electronic properties of the pyridine ring. The C2 position is electronically "primed" for nucleophilic attack, while the C5 position is not. The conditions are standard for SNAr reactions on activated heteroaryl chlorides and are unlikely to affect the more robust C-Br bond.
Conclusion: A Platform for Orthogonal Synthesis
The divergent reactivity of the 5-bromo and 2-chloro positions in pyridines offers a powerful strategic advantage. By carefully selecting the reaction type—palladium-catalyzed cross-coupling or nucleophilic aromatic substitution—chemists can precisely and predictably functionalize either position with high selectivity. This "orthogonal" reactivity enables the streamlined synthesis of complex, multi-substituted pyridine derivatives that are crucial to the fields of drug discovery and materials science.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B. Retrieved from [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Difluoromethyl and Trifluoromethyl Pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, when appended to a pyridine scaffold, impart profound changes to the molecule's physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of the reactivity of difluoromethyl versus trifluoromethyl pyridine analogues, supported by experimental insights and theoretical data, to empower researchers in their synthetic strategies.
The Crucial Distinction: Electronic and Steric Profiles
The differing reactivity of CHF₂- and CF₃-substituted pyridines stems fundamentally from the distinct electronic and steric nature of these two groups.
Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This strong inductive effect significantly depletes the electron density of the pyridine ring, rendering it more susceptible to nucleophilic attack. The difluoromethyl group, while also electron-withdrawing, is less so than its trifluoromethyl counterpart. This subtle difference in electron-withdrawing strength is a key determinant of their reactivity profiles.
Steric Effects: In terms of size, the trifluoromethyl group is larger than the difluoromethyl group. This difference in steric bulk can influence the approach of reagents to the pyridine ring and impact the stability of transition states.
| Parameter | -CHF₂ | -CF₃ | Reference |
| Hammett Parameter (σₚ) | ~0.34 | 0.54 | [2] |
| van der Waals Radius (Å) | ~2.1 | ~2.4 | [3] |
Note: Hammett parameters can vary depending on the specific reaction and conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Substituents
Palladium-catalyzed cross-coupling reactions are a workhorse in modern synthesis. The electronic nature of the fluoroalkyl substituent on the pyridine ring can significantly influence the efficiency of these transformations, particularly in reactions like the Suzuki-Miyaura coupling.
The Causality Behind the Reactivity Difference: The electron-withdrawing nature of both the CHF₂ and CF₃ groups enhances the electrophilicity of the pyridine ring, which can be beneficial for the oxidative addition step in some cross-coupling reactions. However, the stronger electron-withdrawing effect of the CF₃ group can also decrease the electron density on the palladium center in the catalytic cycle, potentially slowing down the reductive elimination step.
Experimental Insights: While direct side-by-side comparative studies are not abundant, trends can be inferred from the literature. For instance, in Suzuki-Miyaura couplings of halopyridines, the yields can be influenced by the electronic nature of the substituents. Generally, both 2-chloro-4-(difluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine are viable substrates for cross-coupling reactions.[4][5] However, the optimal ligand and reaction conditions may differ to achieve maximum efficiency. It has been noted that for electrophilic reactions of palladium catalysts with halopyridines, the 3-position is often a more active site.[6]
Workflow for a Comparative Suzuki-Miyaura Coupling Experiment:
Caption: Workflow for a comparative Suzuki-Miyaura coupling experiment.
Nucleophilic Aromatic Substitution (SNA r): A Clearer Distinction
Nucleophilic aromatic substitution (SNA r) is a reaction where the electronic effects of the CHF₂ and CF₃ groups lead to more pronounced differences in reactivity.
The Underlying Principle: The strongly electron-withdrawing nature of the trifluoromethyl group significantly activates the pyridine ring towards nucleophilic attack.[7] The CF₃ group effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy.[8][9] The difluoromethyl group, being less electron-withdrawing, provides less stabilization for the Meisenheimer complex, resulting in a slower reaction rate compared to its trifluoromethyl counterpart under identical conditions.
Experimental Protocol for a Competitive SNA r Experiment:
This experiment is designed to directly compare the reactivity of a difluoromethyl- and a trifluoromethyl-substituted halopyridine towards a nucleophile in a single reaction vessel.
Materials:
-
2-Chloro-4-(difluoromethyl)pyridine[10]
-
2-Chloro-4-(trifluoromethyl)pyridine[11]
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Internal standard (e.g., dodecane)
-
Solvent (e.g., DMSO, DMF)
-
GC-MS for analysis
Procedure:
-
To a reaction vial, add equimolar amounts (e.g., 0.5 mmol) of 2-chloro-4-(difluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine.
-
Add a known amount of the internal standard.
-
Add the solvent (e.g., 5 mL of DMSO).
-
At time zero, add the nucleophile (e.g., 0.45 mmol of sodium methoxide to ensure the halo-pyridines are in excess).
-
Stir the reaction at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture, quench with a suitable reagent (e.g., dilute HCl), and extract with an organic solvent.
-
Analyze the organic extracts by GC-MS to determine the relative consumption of the two starting materials and the formation of the corresponding products.
-
Plot the concentration of each starting material versus time to determine the relative reaction rates.
Expected Outcome: The 2-chloro-4-(trifluoromethyl)pyridine is expected to react at a significantly faster rate than the 2-chloro-4-(difluoromethyl)pyridine.
C-H Functionalization: A Frontier of Reactivity Comparison
Direct C-H functionalization offers an atom-economical approach to modify the pyridine core. The electronic properties of the CHF₂ and CF₃ groups can influence the regioselectivity and efficiency of these reactions.
Mechanistic Considerations: C-H functionalization can proceed through various mechanisms, including concerted metalation-deprotonation, Friedel-Crafts-type reactions, or radical pathways. The electron-deficient nature of the pyridine ring, exacerbated by the fluoroalkyl substituents, generally favors C-H functionalization at positions with higher electron density or those directed by a directing group.[12][13]
Radical Reactivity - A Paradigm Shift: A crucial and often counterintuitive difference emerges in radical C-H functionalization reactions. The •CF₂H radical exhibits nucleophilic character, similar to alkyl radicals, whereas the •CF₃ radical is electrophilic. This difference in polarity dramatically affects the regioselectivity of their reactions with heterocycles. The nucleophilic •CF₂H radical will preferentially attack electron-deficient positions of the pyridine ring, while the electrophilic •CF₃ radical will favor more electron-rich sites.
Visualizing the Divergent Radical Reactivity:
Caption: Divergent reactivity of nucleophilic •CHF₂ and electrophilic •CF₃ radicals with a pyridine ring.
Conclusion: A Guide for Strategic Synthesis
The choice between a difluoromethyl and a trifluoromethyl group on a pyridine ring is a critical decision in the design of new molecules. This guide has illuminated the key differences in their reactivity, rooted in their distinct electronic and steric properties.
-
Trifluoromethylpyridines are generally more reactive towards nucleophilic attack due to the powerful electron-withdrawing nature of the CF₃ group. This makes them ideal substrates for SNA r reactions.
-
Difluoromethylpyridines , while still activated, exhibit more moderate reactivity in nucleophilic substitutions. Their unique ability to form a nucleophilic •CF₂H radical opens up distinct pathways in C-H functionalization, offering complementary regioselectivity to their trifluoromethyl counterparts.
-
In palladium-catalyzed cross-coupling reactions , both analogues are valuable building blocks, with the optimal choice and reaction conditions being substrate-dependent.
By understanding these fundamental differences, researchers can make more informed decisions in their synthetic planning, leading to more efficient and selective preparations of novel pyridine-based compounds for a wide range of applications.
References
-
Kubicki, M., & Borowiak, T. (2018). The Influence of CH3/CHF2/CF3-Substituents on Molecular Arrangement in the Solid State: Experimental and Theoretical Crystal Structure Analysis of CH3/CHF2/CF3-Substituted Benzene. Crystals, 8(11), 431. [Link]
-
Fujikawa, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-112. [Link]
-
Klumpp, D. A., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(35), 10746–10747. [Link]
-
Crampton, M. R. (2019). Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Accounts of Chemical Research, 52(9), 2464-2476. [Link]
-
Li, J., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7294-7298. [Link]
-
Smith, M. B. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. In March's Advanced Organic Chemistry (8th ed., pp. 697-715). Wiley. [Link]
-
Gande, A., & McNally, A. (2023). Directing Group-Free Regioselective meta-C–H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(20), e202301934. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]
-
Charton, M. (1964). Definition of Hammett Substituent Constants. The Journal of Organic Chemistry, 29(5), 1222–1227. [Link]
-
Miles, J. A. L., et al. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 87(12), 1362-1364. [Link]
- Terrier, F. (1991). The Stabilities of Meisenheimer Complexes. In Nucleophilic Aromatic Displacement: The Influence of the Nitro Group (pp. 11-68). VCH Publishers.
-
Wang, X., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4426. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Lee, E., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6162), 1088-1091. [Link]
-
Lewis, J. C., et al. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(9), 2493–2500. [Link]
-
Forsythe, T. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(37), 13636–13639. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Itami, K., et al. (2015). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Tetrahedron, 71(45), 8639-8645. [Link]
-
Al-Tel, T. H. (2013). Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. Molecules, 18(12), 14649-14664. [Link]
-
Buncel, E., et al. (1975). The stabilities of Meisenheimer complexes. Part 16. Kinetic and equilibrium data for sodium isopropoxide addition to some aromatic nitro compounds in propan-2-ol. Journal of the Chemical Society, Perkin Transactions 2, (11), 1245-1250. [Link]
-
Öcal, N., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(10), 18864-18878. [Link]
-
Fagnou, K., & Lautens, M. (2006). Catalytic intermolecular direct arylation of perfluorobenzenes. Angewandte Chemie International Edition, 45(44), 7419-7422. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ritter, T., et al. (2014). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(15). [Link]
-
Pearson, A. J., & Sun, H. (2008). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Organometallics, 27(8), 1732-1740. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic Letters, 17(1), 202-205. [Link]
- Krygowski, T. M., & Szatylowicz, H. (2015). Hammett's relation for pyridine/C6F4I-Y complexes (a) and... In Substituent Effects in Heterocyclic Chemistry (pp. 1-49). Springer.
-
Eland, J. H. D., et al. (2000). Fragmentation of valence electronic states of CF3–CH2F+ and CHF2–CHF2+ in the range 12–25 eV. Physical Chemistry Chemical Physics, 2(16), 3639-3646. [Link]
- Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 113(1), 441-478.
-
Asif, M. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(16), 2235-2266. [Link]
- Kumar, R., & Singh, P. (2020). Newer biologically active pyridines: A potential review. European Journal of Medicinal Chemistry, 207, 112722.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. 2-Chloro-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 12. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Pyridine Regioselectivity with NOE Spectroscopy
For researchers in medicinal chemistry and materials science, the pyridine ring is a cornerstone of molecular design. However, its unique electronic nature presents a significant challenge: controlling and confirming the position of substituents. An incorrect isomer can lead to inactive compounds or undesirable off-target effects, making unambiguous structural confirmation a critical step in any synthetic workflow.
This guide provides an in-depth comparison of Nuclear Overhauser Effect (NOE) spectroscopy with other common NMR techniques for the definitive assignment of pyridine substitution patterns. We will explore the underlying principles, provide actionable experimental protocols, and present a case study to illustrate the power of NOE in resolving structural ambiguity.
The Challenge of Pyridine Regioselectivity
The nitrogen atom in the pyridine ring profoundly influences its reactivity. Its electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution (EAS), making such reactions significantly more challenging than with benzene.[1] When EAS does occur, it overwhelmingly favors the C3 (meta) position, as attack at C2 or C4 would lead to a highly unfavorable resonance structure with a positive charge on the electronegative nitrogen atom.[1]
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom, a stabilizing effect not possible with C3 attack.[2] This opposing regioselectivity between electrophilic and nucleophilic attack is a fundamental concept in pyridine chemistry.
dot graph TD { A[Pyridine Ring] --> B{Electrophilic Attack}; A --> C{Nucleophilic Attack}; B --> D["Favored at C3 (meta)"]; C --> E["Favored at C2 (ortho) & C4 (para)"];
} Pyridine Substitution Regioselectivity
While these general rules are a good starting point, the presence of other substituents can introduce electronic and steric factors that complicate the regiochemical outcome. This is where robust analytical techniques become indispensable.
NOE Spectroscopy: Seeing Through Space
The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the detection of protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds.[3] This is in stark contrast to other common NMR techniques like COSY, HSQC, and HMBC, which rely on through-bond J-coupling to establish connectivity.[4] This unique "through-space" correlation makes NOE spectroscopy a powerful tool for elucidating stereochemistry and, crucially for our purposes, regiochemistry.
dot graph LR { subgraph "Through-Bond Correlations" A[COSY] --> B(H-H); C[HSQC] --> D(C-H, 1-bond); E[HMBC] --> F(C-H, 2-3 bonds); end
} NMR Correlation Types
A Comparative Analysis: NOE vs. Other 2D NMR Techniques
| Technique | Information Provided | Primary Use Case for Pyridine Substitution | Limitations |
| 1D/2D NOESY | Through-space H-H correlations (<5Å) | Unambiguously determining the proximity of a substituent's protons to the remaining pyridine ring protons. | NOE signal intensity is distance-dependent and can be weak. For molecules with MW ~1000-3000, NOE can be near zero. |
| COSY | Through-bond H-H correlations (typically 2-3 bonds) | Establishing the connectivity of the remaining protons on the pyridine ring. | Cannot directly link a substituent to the ring if there are no protons within the coupling network. |
| HSQC | Direct one-bond C-H correlations | Assigning the protonated carbons of the pyridine ring. | Does not provide information about quaternary carbons or long-range connectivity. |
| HMBC | Long-range (2-3 bond) C-H correlations | Establishing connectivity between a substituent's protons and the carbons of the pyridine ring, including quaternary carbons. | Can sometimes be ambiguous if multiple long-range correlations are possible. |
While HMBC is a powerful tool for mapping out the carbon skeleton, NOE provides a direct and often irrefutable piece of evidence for the spatial arrangement of atoms. In cases of ambiguous HMBC correlations, a clear NOE between a substituent and a specific ring proton can be the deciding factor.
Case Study: Distinguishing 2,3- vs. 2,5-Disubstituted Pyridines
Consider a hypothetical synthesis aimed at producing a 2-alkoxy-3-aminopyridine. However, due to the reaction conditions, the formation of the 2-alkoxy-5-aminopyridine isomer is also possible.
The Challenge: Both isomers will have similar proton and carbon chemical shifts, and the through-bond coupling patterns of the remaining three protons on the pyridine ring may not be sufficient to definitively distinguish between the two. While HMBC could potentially show a correlation from the alkoxy protons to a carbon on the pyridine ring, let's assume this correlation is weak or ambiguous.
The NOE Solution: A 1D selective NOESY experiment can provide a clear answer. By selectively irradiating the protons of the alkoxy group (e.g., the -OCH3 singlet), we can observe which of the pyridine ring protons are in close proximity.
-
Expected NOE for 2,3-disubstituted isomer: Irradiation of the alkoxy protons at C2 should show a clear NOE to the proton at C4.
-
Expected NOE for 2,5-disubstituted isomer: Irradiation of the alkoxy protons at C2 should show a clear NOE to the proton at C6.
This simple experiment provides a direct and unambiguous confirmation of the substitution pattern.
Experimental Protocol: 1D Selective Gradient NOESY
This protocol outlines the steps for acquiring a 1D selective gradient NOESY spectrum, which is often sufficient for resolving regiochemical questions for small molecules and is generally faster than a 2D NOESY experiment.[5]
1. Sample Preparation:
-
Concentration: For small molecules (MW < 700 g/mol ), a concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is recommended.[5] NOE signals are inherently weak, so a reasonably concentrated sample is beneficial.
-
Solvent: Use a high-purity deuterated solvent.
-
Degassing: For small molecules, it is highly recommended to degas the sample to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[6] This can be achieved by several freeze-pump-thaw cycles.
2. Instrument Setup & 1D Proton Spectrum:
-
Acquire a standard 1D proton spectrum to verify the chemical shifts and identify the peak to be selectively irradiated.
-
Ensure the sample is not spinning.[7]
-
Tune and match the probe.
-
Optimize the shimming for the best possible line shape.
3. Setting up the 1D NOESY Experiment:
-
Load a selective gradient NOESY pulse program (e.g., selnogp on Bruker instruments).
-
Define the peak for selective irradiation. Ensure the selection window is narrow to avoid exciting nearby peaks.[8]
-
Set the mixing time (d8 on Bruker): This is a critical parameter. For small molecules, a mixing time of 500-800 ms is a good starting point.[5]
-
Number of scans (ns): NOE signals are weak, so a sufficient number of scans is necessary. Start with 64 or 128 scans and increase as needed for good signal-to-noise.
4. Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum so that the irradiated peak is a large negative signal.
-
The NOE enhancements will appear as small positive peaks.[5]
-
Integrate the positive peaks to quantify the NOE, if necessary.
dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} 1D Selective NOESY Workflow
Conclusion
While a suite of NMR techniques is available for structure elucidation, NOE spectroscopy offers a unique and powerful method for confirming the regioselectivity of pyridine substitution. By providing through-space correlations, it can resolve ambiguities that may persist even after careful analysis of through-bond connectivity data from COSY and HMBC experiments. For any researcher working with substituted pyridines, a well-executed NOE experiment is an invaluable tool for ensuring the structural integrity of their compounds and the reliability of their subsequent findings.
References
-
Fusano, A., et al. (2014). Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2454-2458. [Link]
-
Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13447-13462. [Link]
-
Jadeja, Y., et al. (2015). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. Magnetic Resonance in Chemistry, 54(1), 47-51. [Link]
-
González-Vidal, J. A., & Martin, R. (2020). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters, 22(19), 7539-7544. [Link]
-
Gonzalez-Bobes, F., et al. (1993). Isolation, structural elucidation and conformational analysis of sesquiterpene pyridine alkaloids from Maytenus ebenifolia Reiss. X-Ray molecular structure of ebenifoline W-I. Journal of the Chemical Society, Perkin Transactions 1, (13), 1847-1854. [Link]
-
Begunov, R. S., et al. (2024). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. Russian Journal of General Chemistry, 94(1), 1-10. [Link]
-
Katritzky, A. R., et al. (2009). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Tetrahedron Letters, 50(35), 4976-4979. [Link]
-
Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved January 23, 2026, from [Link]
-
Tsolanku, D. M., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 13740. [Link]
-
Slideshare. (2018). 2D NMR Spectroscopy. [Link]
-
ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. [Link]
-
Professor Dave Explains. (2021, March 8). Heterocycles Part 2: Pyridine [Video]. YouTube. [Link]
-
Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved January 23, 2026, from [Link]
-
University of Chicago. (2021, March 10). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]
-
Indiana University. (n.d.). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. [Link]
-
University of California, Santa Barbara. (n.d.). 1D and 2D NOESY Comparison. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2022, June 27). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?[Link]
-
Chemistry LibreTexts. (2023, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 8. 1D and 2D NOESY Comparison [nmr.chem.ucsb.edu]
A Senior Application Scientist's Guide to Palladium Catalysts for the Functionalization of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. The pyridine nucleus, in particular, is a privileged structure in a vast array of pharmaceuticals. Among the plethora of functionalized pyridines, 5-Bromo-2-chloro-4-(difluoromethyl)pyridine stands out as a versatile building block, offering multiple reaction sites for diversification. However, the presence of two distinct halogen atoms and an electron-withdrawing difluoromethyl group presents unique challenges and opportunities in catalyst selection for cross-coupling reactions.
This guide provides an in-depth, objective comparison of palladium catalyst systems for the selective functionalization of this compound. Drawing upon established principles of organometallic chemistry and supported by experimental data from analogous systems, we will explore the nuances of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Challenge of Chemoselectivity
The primary consideration when designing a synthetic route involving this compound is achieving chemoselective activation of either the C-Br or C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] This inherent difference in reactivity provides a strategic handle for selective functionalization. The C-Br bond at the 5-position is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond at the 2-position.[1] Consequently, with careful selection of the catalytic system, one can selectively couple at the C5 position while leaving the C2-chloro substituent available for subsequent transformations.
The electron-withdrawing nature of the difluoromethyl group at the 4-position further influences the electronic properties of the pyridine ring, making both halogenated positions more susceptible to nucleophilic attack and oxidative addition compared to non-fluorinated analogs.
Comparative Analysis of Palladium Catalysts
The choice of palladium precursor and, more critically, the ancillary ligand, is paramount in dictating the efficiency, selectivity, and scope of the cross-coupling reaction. Below, we compare the performance of several common palladium catalyst systems for the three major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the goal is typically to selectively form a biaryl or heteroaryl-aryl bond at the 5-position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Selectivity (C5 vs. C2) |
| System 1: Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 75-90 | High for C5 |
| System 2: Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₃PO₄ or Na₂CO₃ | DME or DMF | 80-110 | 6-18 | 85-95 | Excellent for C5 |
| System 3: Buchwald Ligand Precatalysts (e.g., XPhos Pd G3) | Biarylphosphine Ligands (e.g., XPhos) | K₃PO₄ or CsF | t-BuOH or Toluene | RT - 80 | 2-12 | >90 | Excellent for C5 |
Expert Insights:
-
Pd(PPh₃)₄ is a classic, reliable catalyst for many Suzuki couplings. Its primary advantage is its ready availability and ease of use. However, for challenging substrates, it may require higher catalyst loadings and longer reaction times.
-
Pd(dppf)Cl₂ is a highly efficient and stable catalyst that often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄.[2] The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination steps of the catalytic cycle. This catalyst is an excellent choice for achieving high selectivity for the C-Br bond.
-
Buchwald Ligand Precatalysts , such as those based on XPhos or SPhos , represent the state-of-the-art for challenging Suzuki couplings.[3] These bulky and electron-rich biarylphosphine ligands promote the oxidative addition of even less reactive aryl chlorides. While highly effective for C-Cl bond activation, under controlled conditions, they provide exceptional reactivity and selectivity for the C-Br bond of our target molecule, often at lower temperatures and catalyst loadings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent (e.g., Dioxane/H₂O, 4:1) are then added. The reaction mixture is heated to the desired temperature and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Catalytic Cycles and Workflow Visualization
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with a general experimental workflow.
Sources
A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 5-Bromo-2-chloro-4-(difluoromethyl)pyridine derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental intricacies, offers comparative analyses with alternative techniques, and provides the rationale behind key methodological choices.
Introduction: The Structural Significance of Halogenated Pyridines
This compound and its analogs represent a class of halogenated pyridines with significant potential in the pharmaceutical and agrochemical industries.[1] The unique electronic properties conferred by the bromine, chlorine, and difluoromethyl substituents make these compounds valuable scaffolds for developing novel therapeutic agents and specialized materials.[2][3] The precise three-dimensional arrangement of atoms and functional groups within these molecules dictates their biological activity and physical properties. Therefore, high-resolution structural information, primarily obtained through single-crystal X-ray diffraction, is paramount for advancing structure-activity relationship (SAR) studies and enabling rational drug design.[4]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
General Synthetic Approach
While numerous synthetic routes to substituted pyridines exist, a common approach involves the functionalization of a pre-existing pyridine ring.[5] The synthesis of this compound derivatives can be conceptualized as a multi-step process, which is outlined in the workflow below. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and yield.
Caption: General Synthetic Workflow.
Experimental Protocol: The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A purity of at least 90% is recommended before attempting crystallization.[6] The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good candidates often include ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Dissolution: Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of the chosen solvent in a small, clean vial. Gentle heating may be applied to facilitate dissolution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or a dedicated crystallization incubator.[6]
-
Monitoring: Periodically check the vial for the formation of crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[4]
Experimental Workflow
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: X-ray Crystallography Workflow.
Representative Crystallographic Data
While a specific crystal structure for this compound is not publicly available as of this writing, the following table presents typical crystallographic parameters that could be expected, based on the analysis of structurally similar halogenated pyridine derivatives.[7][8]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell.[7] |
| a (Å) | 10 - 15 | Length of the 'a' axis of the unit cell. |
| b (Å) | 5 - 10 | Length of the 'b' axis of the unit cell. |
| c (Å) | 15 - 20 | Length of the 'c' axis of the unit cell. |
| α, β, γ (°) ** | α=γ=90°, β > 90° (Monoclinic) | Angles between the unit cell axes. |
| Volume (ų) ** | 1500 - 2500 | The volume of the unit cell. |
| Z | 4 or 8 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| wR2 | < 0.15 | A weighted R-factor based on all reflections. |
| Goodness-of-fit (GooF) | ~1.0 | An indicator of the quality of the structure refinement. |
Key Structural Features and Intermolecular Interactions
The crystal packing of this compound derivatives is expected to be heavily influenced by non-covalent interactions involving the halogen atoms.
-
Halogen Bonding: The electron-deficient region (σ-hole) on the bromine and chlorine atoms can interact with electron-rich atoms like the nitrogen of the pyridine ring or oxygen atoms from adjacent molecules.[9][10] These interactions are highly directional and play a crucial role in determining the supramolecular architecture.
-
π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the difluoromethyl group and the pyridine nitrogen can further stabilize the crystal packing.
Comparison with Alternative Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information.
| Technique | Strengths | Weaknesses | Applicability to Halogenated Pyridines |
| Single-Crystal X-ray Diffraction | - Provides unambiguous 3D atomic coordinates. - Reveals intermolecular interactions and packing.[7] | - Requires high-quality single crystals, which can be difficult to grow. - Provides a static picture of the molecule in the solid state. | The gold standard for determining the precise molecular geometry and supramolecular assembly. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | - Excellent for determining connectivity and the solution-state structure. - Non-destructive. | - Does not provide precise bond lengths or angles. - Can be complex to interpret for highly substituted systems. | Essential for confirming the chemical structure and assessing purity. ¹⁹F NMR is particularly useful for the difluoromethyl group. |
| Mass Spectrometry (MS) | - Determines the molecular weight and elemental composition with high accuracy. | - Provides no information on the 3D structure or connectivity. | Crucial for confirming the molecular formula of the synthesized compound. |
| Computational Modeling (DFT) | - Can predict molecular geometries and electronic properties.[11] - Complements experimental data. | - The accuracy is dependent on the level of theory and basis set used. - Does not replace the need for experimental validation. | Useful for understanding structure-activity relationships and interpreting spectroscopic data. |
Conclusion
The structural analysis of this compound derivatives is a critical component of their development for pharmaceutical and agrochemical applications. Single-crystal X-ray crystallography stands as the most powerful technique for this purpose, offering a detailed view of the molecular structure and the subtle intermolecular forces that govern its solid-state behavior. While challenges in crystallization must be overcome, the resulting structural insights are invaluable. For a comprehensive characterization, it is essential to integrate crystallographic data with information from other analytical methods such as NMR and mass spectrometry, and to leverage computational modeling to build a complete understanding of these promising molecules.
References
-
Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters - ACS Publications. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]
-
This compound. AOBChem. Available at: [Link]
-
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PMC - PubMed Central. Available at: [Link]
-
Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. Available at: [Link]
- Halogenation of pyridine compounds. Google Patents.
-
(PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]
-
Guide for crystallization. University of Geneva. Available at: [Link]
-
X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. PMC - NIH. Available at: [Link]
-
5-Bromo-4-chloro-2-(difluoromethoxy)pyridine,1805137-57-8. Suzhou Rovathin Foreign Trade Co.,Ltd.. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
-
5-bromo-3-chloro-2-(difluoromethyl)pyridine (C6H3BrClF2N). PubChemLite. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. unifr.ch [unifr.ch]
- 7. researchgate.net [researchgate.net]
- 8. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
